Product packaging for Vilaprisan(Cat. No.:CAS No. 1262108-14-4)

Vilaprisan

Cat. No.: B611686
CAS No.: 1262108-14-4
M. Wt: 544.6 g/mol
InChI Key: JUFWQQVHQFDUOD-ANRPBIDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vilaprisan has been used in trials studying the treatment of Leiomyoma and Clinical Trial, Phase I.
This compound is an orally available progestin and selective progesterone receptor modulator (SPRM), with potential anti-progesterone and antineoplastic activities. Upon oral administration, this compound competitively binds to the progesterone receptor (PR) in progesterone-responsive tissue and inhibits PR-mediated gene expression. This interferes with progesterone activity in the reproductive system and may inhibit PR-mediated proliferative effects in cells overexpressing PRs. As a result, this agent may suppress ovulation and inhibit proliferation of endometrial tissue or uterine fibroid formation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a progesterone receptor modulator;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29F5O4S B611686 Vilaprisan CAS No. 1262108-14-4

Properties

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFWQQVHQFDUOD-ANRPBIDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201110777
Record name Vilaprisan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262108-14-4
Record name (11β,17α)-20,20,21,21,21-Pentafluoro-17-hydroxy-11-[4-(methylsulfonyl)phenyl]-19-norpregna-4,9-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262108-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vilaprisan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262108144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vilaprisan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vilaprisan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201110777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VILAPRISAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN59K53GI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vilaprisan's Mechanism of Action on Progesterone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, most notably uterine fibroids and endometriosis.[1][2] As a member of the SPRM class, this compound exhibits a unique tissue-specific blend of progesterone receptor (PR) agonist and antagonist activities, leading to a distinct pharmacological profile.[3] This technical guide provides an in-depth exploration of this compound's mechanism of action at the molecular and cellular levels, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of this compound was halted due to safety concerns in long-term rodent studies, the extensive research conducted provides valuable insights into its interaction with the progesterone receptor and its potential therapeutic effects.[4][5]

Core Mechanism of Action: Selective Progesterone Receptor Modulation

This compound exerts its effects by binding with high affinity to the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors. The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers and regulate gene expression in response to progesterone. This compound's interaction with these receptors is primarily antagonistic, preventing the conformational changes necessary for the recruitment of coactivators and the initiation of transcription of progesterone-responsive genes.

However, the "selective" nature of this compound implies that its effects are not purely antagonistic. In different cellular contexts, it can recruit a unique set of co-regulators (co-activators or co-repressors) to the progesterone receptor complex, leading to a distinct pattern of gene expression compared to both progesterone (a full agonist) and pure antagonists. This differential gene regulation is the molecular basis for its tissue-specific effects, aiming to produce therapeutic benefits in target tissues like the endometrium and myometrium while minimizing unwanted effects elsewhere.

Quantitative Pharmacodynamics

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.

ParameterThis compoundReference Compound (Mifepristone)Reference
Progesterone Receptor (PR) Binding Affinity
IC50 PR-A (nM)0.0950.02
IC50 PR-B (nM)0.090.023
Glucocorticoid Receptor (GR) Binding Affinity
IC50 (nM)9576
Androgen Receptor (AR) Binding Affinity
IC50 (nM)4721 (OH-flutamide)

Table 1: In Vitro Receptor Binding Affinity of this compound. This table highlights this compound's high affinity and selectivity for the progesterone receptor isoforms (PR-A and PR-B) compared to other steroid receptors like the glucocorticoid (GR) and androgen (AR) receptors.

StudyDosePrimary OutcomeResultReference
ASTEROID 1 (Phase 2b) 0.5 mgAbsence of bleeding/spotting30% of patients
1.0 mg56% of patients
2.0 mg54% of patients
4.0 mg60% of patients
Placebo1.7% of patients
ASTEROID 3 (Phase 3) 2 mg/dayAmenorrhea83.3% of patients
Placebo0% of patients

Table 2: Clinical Efficacy of this compound in Patients with Uterine Fibroids. This table summarizes the dose-dependent effect of this compound on bleeding patterns in women with uterine fibroids from the ASTEROID clinical trial program.

Signaling Pathways

This compound's interaction with the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression. The following diagrams, generated using the DOT language, illustrate the progesterone receptor signaling pathway and how this compound modulates it.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP Progesterone Receptor (PR) Heat Shock Proteins (HSP) Progesterone->PR_HSP Binds PR_P Activated PR Progesterone PR_HSP->PR_P HSP Dissociation Dimerization Dimerization PR_P->Dimerization PR_Dimer PR Dimer Dimerization->PR_Dimer PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds to DNA cluster_nucleus cluster_nucleus PR_Dimer->cluster_nucleus Coactivators Coactivators PRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular Response Proteins->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP Progesterone Receptor (PR) Heat Shock Proteins (HSP) This compound->PR_HSP Binds PR_V Inactive PR This compound PR_HSP->PR_V HSP Dissociation Dimerization Dimerization PR_V->Dimerization PR_Dimer_V Inactive PR Dimer Dimerization->PR_Dimer_V PRE Progesterone Response Element (PRE) PR_Dimer_V->PRE Binds to DNA cluster_nucleus cluster_nucleus PR_Dimer_V->cluster_nucleus Corepressors Corepressors PRE->Corepressors Recruitment Transcription_Blocked Gene Transcription Blocked Corepressors->Transcription_Blocked

Caption: this compound's Modulation of PR Signaling.

Exploratory analysis of endometrial tissue from women treated with this compound revealed significant downregulation of numerous genes involved in cell-cycle regulation and progression. These include AURKA, CCNB1, DLGAP5, EIF4EBP1, FOXM1, HOXA10, MELK, MKI67, and MYC. This provides direct evidence of this compound's anti-proliferative effect at the molecular level.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. The following sections provide an overview of the key experimental protocols used in the preclinical and clinical evaluation of this compound.

In Vitro Assays

Progesterone Receptor Transactivation Assay

  • Objective: To determine the functional activity (agonist or antagonist) of this compound on the human progesterone receptor isoforms.

  • Cell Line: SK-N-MC cells were utilized, which were transfected with a plasmid expressing either the human PR-A or PR-B isoform (pRChPR-B-neo).

  • Reporter Gene: A mouse mammary tumor virus (MMTV) promoter linked to a luciferase reporter gene was co-transfected into the cells. The MMTV promoter contains progesterone response elements (PREs).

  • Methodology:

    • Transfected SK-N-MC cells were cultured for 24 hours.

    • For antagonistic activity assessment, cells were treated with a known concentration of progesterone (0.1 nmol/L) to activate the PR, along with increasing concentrations of this compound (ranging from 0.01 nmol/L to 1 mmol/L).

    • For agonistic activity assessment, cells were treated with increasing concentrations of this compound alone.

    • After the treatment period, cells were lysed, and luciferase activity was measured as a readout of gene transcription. A decrease in luciferase activity in the presence of progesterone indicated antagonistic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the antagonistic potency of this compound.

G start Start cell_culture Culture SK-N-MC cells (PR-A or PR-B and MMTV-Luc) start->cell_culture treatment Treat with Progesterone + this compound cell_culture->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Calculate IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: PR Transactivation Assay Workflow.

In Vivo Models

Endometrial Transformation Assay in Rabbits

  • Objective: To assess the in vivo antagonistic activity of this compound on progesterone-induced endometrial changes.

  • Animal Model: Rabbits were used as they are a well-established model for studying endometrial biology.

  • Methodology:

    • Ovariectomized rabbits were primed with estrogen to induce endometrial proliferation.

    • Animals were then treated with progesterone to induce secretory transformation of the endometrium.

    • Concurrently, different doses of this compound were administered.

    • After the treatment period, the uteri were collected, and the degree of endometrial transformation was histologically assessed and scored (e.g., using the McPhail scale).

  • Endpoint: Inhibition of the progesterone-induced endometrial transformation by this compound was indicative of its in vivo antagonistic activity.

Early Pregnancy Termination Test in Rats

  • Objective: To evaluate the in vivo efficacy of this compound in a model of progesterone-dependent pregnancy.

  • Animal Model: Pregnant rats were used, as progesterone is essential for maintaining pregnancy in this species.

  • Methodology:

    • Female rats were mated, and the day of vaginal plug detection was designated as day 1 of pregnancy.

    • This compound was administered orally or subcutaneously at various doses during early gestation.

    • The number of implantation sites and the status of the pregnancy were assessed at a later time point.

  • Endpoint: Termination of pregnancy was a clear indicator of the potent in vivo PR antagonistic activity of this compound.

Clinical Trials (ASTEROID Program)
  • Objective: To evaluate the efficacy and safety of this compound for the treatment of symptomatic uterine fibroids.

  • Study Design: The ASTEROID program included several randomized, double-blind, placebo-controlled, multicenter trials (e.g., ASTEROID 1, 2, 3, and 4).

  • Patient Population: Premenopausal women with uterine fibroids and heavy menstrual bleeding.

  • Interventions: Patients were randomized to receive different daily oral doses of this compound (e.g., 0.5 mg, 1.0 mg, 2.0 mg, 4.0 mg) or placebo for a defined treatment period (e.g., 12 weeks).

  • Primary Efficacy Endpoint: The primary outcome was typically the rate of amenorrhea (absence of bleeding) or a significant reduction in menstrual blood loss, often measured using the alkaline hematin method.

  • Secondary Efficacy Endpoints: These included changes in fibroid volume (assessed by ultrasound or MRI), improvement in quality of life, and reduction in pain.

  • Safety Assessments: Safety was monitored through adverse event reporting, clinical laboratory tests (including liver function tests), and endometrial biopsies to assess for any pathological changes.

G start Patient Screening randomization Randomization start->randomization treatment_v This compound Treatment (e.g., 12 weeks) randomization->treatment_v treatment_p Placebo Treatment (e.g., 12 weeks) randomization->treatment_p efficacy_assessment Efficacy Assessment (Bleeding, Fibroid Volume) treatment_v->efficacy_assessment safety_assessment Safety Assessment (AEs, Labs, Biopsy) treatment_v->safety_assessment treatment_p->efficacy_assessment treatment_p->safety_assessment follow_up Follow-up Period efficacy_assessment->follow_up safety_assessment->follow_up end Study Conclusion follow_up->end

Caption: ASTEROID Clinical Trial Workflow.

Conclusion

This compound is a highly potent and selective progesterone receptor modulator that acts primarily as a PR antagonist. Its mechanism of action involves competitive binding to progesterone receptors, leading to the recruitment of co-repressors and the subsequent downregulation of progesterone-responsive genes involved in cell proliferation. This results in a significant reduction in menstrual bleeding and a decrease in the size of uterine fibroids. The comprehensive preclinical and clinical data, though the drug's development was halted, provide a clear and detailed understanding of its pharmacological profile and its effects on the progesterone receptor signaling pathway. This knowledge remains valuable for the ongoing development of novel SPRMs for the treatment of gynecological disorders.

References

Vilaprisan's Anti-Proliferative Impact on Endometrial and Myometrial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilaprisan, a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-proliferative effects on both endometrial and myometrial cells. As a direct antagonist of the progesterone receptor (PR), this compound effectively inhibits the downstream signaling pathways that drive cellular proliferation in uterine tissues. This technical guide provides an in-depth analysis of the available data on this compound's mechanism of action, its quantitative effects on cell proliferation, and the experimental methodologies used to ascertain these effects. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for uterine fibroids and other proliferative gynecological conditions.

Introduction

Uterine fibroids (leiomyomas) are the most common benign tumors in women of reproductive age, and their growth is largely dependent on progesterone. This compound was developed as a potent and selective progesterone receptor modulator to offer a targeted therapeutic approach.[1] Its primary mechanism of action involves the competitive blockade of progesterone receptors, thereby inhibiting the progesterone-induced cellular proliferation that is a hallmark of conditions like uterine fibroids and endometriosis.[2] Clinical trials have demonstrated this compound's efficacy in reducing uterine fibroid volume and controlling heavy menstrual bleeding, indirect evidence of its anti-proliferative capacity.[3][4] This guide delves into the molecular underpinnings of these observations.

Mechanism of Action: Progesterone Receptor Antagonism

This compound exerts its anti-proliferative effects by acting as a potent antagonist at both progesterone receptor A (PR-A) and progesterone receptor B (PR-B). By binding to these receptors, it prevents the conformational changes necessary for the recruitment of coactivators and the subsequent transcription of progesterone-responsive genes that are critical for cell cycle progression.

Table 1: In Vitro Progesterone Receptor Antagonistic Activity of this compound
Progesterone Receptor IsoformIC50 (nmol/L)
Progesterone Receptor A (PR-A)0.09 ± 0.0005
Progesterone Receptor B (PR-B)0.095 ± 0.001

Data from a transactivational activity assay.[5]

Effect on Endometrial and Myometrial Cell Proliferation

This compound's antagonism of the progesterone receptor leads to a significant downregulation of genes essential for cell cycle progression and proliferation in endometrial tissue. This provides a molecular basis for the observed anti-proliferative effects.

Gene Expression Analysis in Endometrial Tissue

An exploratory analysis of messenger RNA (mRNA) expression in the endometrial tissue of healthy women treated with this compound revealed a significant downregulation of a majority of analyzed genes. Notably, this included genes directly involved in the regulation and progression of the cell cycle.

Table 2: Key Cell Cycle-Related Genes Downregulated by this compound in Endometrial Tissue

Gene SymbolGene NameFunction in Cell Cycle
MKI67 Marker of Proliferation Ki-67A well-established marker of cellular proliferation.
AURKA Aurora Kinase AInvolved in mitotic initiation and progression.
CCNB1 Cyclin B1Essential for the G2/M transition of the cell cycle.
FOXM1 Forkhead Box M1A key transcription factor that regulates the expression of G2/M phase-specific genes.
MYC MYC Proto-OncogeneA master regulator of cell proliferation and growth.
DLGAP5 DLG Associated Protein 5A protein required for spindle assembly during mitosis.
EIF4EBP1 Eukaryotic Translation Initiation Factor 4E Binding Protein 1A repressor of translation initiation, its downregulation can impact protein synthesis required for proliferation.
HOXA10 Homeobox A10A transcription factor involved in endometrial development.
MELK Maternal Embryonic Leucine Zipper KinaseInvolved in cell cycle progression and apoptosis.

The downregulation of these genes, particularly the proliferation marker MKI67, provides direct molecular evidence of this compound's anti-proliferative effect on the endometrium.

Signaling Pathways

The anti-proliferative effect of this compound is a direct consequence of its ability to block progesterone receptor signaling. This interference disrupts the normal cascade of gene expression that promotes cell division.

Vilaprisan_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endometrial / Myometrial Cell cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR-A / PR-B) This compound->PR Blocks Progesterone Progesterone Progesterone->PR Activates DNA DNA (Progesterone Response Elements) PR->DNA Binds to Gene_Expression Downregulation of Proliferation-Associated Genes: - MKI67 (Ki-67) - AURKA - CCNB1 - FOXM1 - MYC DNA->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Proliferation Inhibition of Cell Proliferation Cell_Cycle->Proliferation

This compound's Mechanism of Anti-Proliferative Action.

Experimental Protocols

While specific protocols for this compound preclinical studies are not publicly available, this section outlines the standard methodologies for key experiments relevant to assessing the anti-proliferative effects of a selective progesterone receptor modulator.

Cell Viability and Proliferation Assays

These assays are fundamental to quantifying the anti-proliferative effects of a compound on cultured endometrial or myometrial cells.

  • Experimental Workflow:

Cell_Viability_Workflow start Start: Seed Endometrial/ Myometrial Cells treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo®) incubation->assay measurement Measure absorbance or luminescence assay->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis end End analysis->end

Workflow for In Vitro Cell Viability/Proliferation Assays.
  • Methodology:

    • Cell Culture: Primary endometrial or myometrial cells, or relevant cell lines, are cultured in appropriate media.

    • Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The treated cells are incubated for a specified duration to allow for the compound to exert its effects.

    • Assay: A viability reagent (e.g., MTT, XTT) is added to the cells. These reagents are converted by metabolically active cells into a colored or luminescent product.

    • Measurement: The absorbance or luminescence is measured using a plate reader.

    • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell proliferation by 50%.

Immunohistochemistry for Proliferation Markers (e.g., Ki-67)

This technique is used to visualize and quantify cell proliferation in tissue samples from in vivo studies (e.g., animal models or clinical biopsies).

  • Methodology:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Ki-67 antigen.

    • Blocking: Non-specific antibody binding is blocked using a blocking serum.

    • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for Ki-67.

    • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal at the site of the antigen.

    • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

    • Quantification: The percentage of Ki-67-positive cells is determined by manual counting or using image analysis software.

Western Blotting for Cell Cycle Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs) in cell or tissue lysates.

  • Experimental Workflow:

Western_Blot_Workflow start Start: Prepare Cell/Tissue Lysates sds_page Separate proteins by size via SDS-PAGE start->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-Cyclin B1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Workflow for Western Blotting Analysis.
  • Methodology:

    • Sample Preparation: Protein lysates are prepared from cells or tissues treated with this compound or a control.

    • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane.

    • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

    • Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Conclusion

The available evidence strongly indicates that this compound has a potent anti-proliferative effect on both endometrial and myometrial cells. This effect is mediated by its direct antagonism of the progesterone receptor, leading to the downregulation of key genes involved in cell cycle progression. While the clinical development of this compound has been discontinued, the data gathered provides valuable insights into the therapeutic potential of selective progesterone receptor modulation for proliferative gynecological diseases. Further research in this area, utilizing the methodologies outlined in this guide, will be crucial for the development of new and improved treatments.

References

In Vitro Binding Affinity of Vilaprisan to Progesterone Receptor Isoforms PR-A and PR-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Vilaprisan's binding affinity to the progesterone receptor (PR) isoforms, PR-A and PR-B. This compound is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders.[1][2] Understanding its interaction with the PR isoforms at a molecular level is crucial for elucidating its mechanism of action and guiding further drug development.

Quantitative Binding Affinity Data

This compound demonstrates a high and selective binding affinity to the human progesterone receptor.[3][4] In vitro studies have quantified this interaction, primarily through functional assays that measure the inhibition of progesterone-induced transcriptional activity. The following table summarizes the key quantitative data from these studies.

ParameterPR-APR-BAssay TypeCell LineNotesReference
IC50 (nM) 0.0950.09PR Isoform-Specific Transactivation AssayNot SpecifiedThis compound acts as an inhibitor with no agonistic activity detected.[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The primary method utilized to determine the in vitro binding affinity and functional activity of this compound on PR-A and PR-B has been the progesterone receptor transactivation assay.

Progesterone Receptor Transactivation Assay

This assay is designed to measure the ability of a compound to either activate (agonist) or block (antagonist) the transcriptional activity of the progesterone receptor in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both PR-A and PR-B.

Cell Line: SK-N-MC cells, a human neuroblastoma cell line, were utilized. These cells were transfected with a plasmid encoding for human PR-B (pRChPR-B-neo).

Reporter Gene: A reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter linked to the luciferase gene was co-transfected into the cells. The MMTV promoter contains progesterone response elements (PREs), allowing for the quantification of PR-mediated gene transcription.

Experimental Procedure:

  • Cell Culture and Transfection: SK-N-MC cells were cultured under standard conditions. The cells were then co-transfected with the human PR-B expression vector and the MMTV-luciferase reporter construct.

  • Compound Treatment: Twenty-four hours post-transfection, the cells were treated with various concentrations of this compound, ranging from 0.01 nmol L-1 to 1 mmol L-1.

  • Determination of Antagonistic Activity: To assess the antagonistic properties of this compound, the cells were co-treated with a known PR agonist, promegestone (0.1 nmol L-1), and increasing concentrations of this compound.

  • Control Groups:

    • Negative Control: Cells grown in the absence of any test compound.

    • Positive Control (Agonist): Cells treated with the agonist promegestone alone.

    • Positive Control (Antagonist): Cells treated with the known PR antagonist mifepristone.

  • Luciferase Assay: Following a 24-hour incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The light output is directly proportional to the level of PR-mediated gene transcription.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the this compound concentration.

Signaling Pathways and Mechanism of Action

This compound functions as a potent antagonist of both PR-A and PR-B. Upon binding to the ligand-binding domain of the progesterone receptors, this compound induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription. Instead, it is thought to facilitate the recruitment of corepressors, leading to the silencing of progesterone-responsive genes.

An exploratory analysis of the messenger RNA (mRNA) expression profile in the endometrial tissue of healthy women treated with this compound revealed that a majority of the highly downregulated genes were involved in processes directly related to cell-cycle regulation and progression or the control of cell growth. These genes included AURKA, CCNB1, DLGAP5, EIF4EBP1, FOXM1, HOXA10, MELK, MKI67, and MYC.

The following diagrams illustrate the generalized signaling pathways for progesterone receptor agonists and the proposed antagonistic mechanism of this compound for both PR-A and PR-B.

G cluster_EC Extracellular Space cluster_CYTO Cytoplasm cluster_NUC Nucleus Progesterone Progesterone PR PR-A / PR-B (Inactive Monomer) Progesterone->PR Binding HSP HSP Complex PR->HSP Dissociation PR_P PR-A / PR-B (Active Dimer) PR->PR_P Dimerization & Activation PRE Progesterone Response Element (PRE) PR_P->PRE Binding Coactivators Coactivators (e.g., SRC-1) PRE->Coactivators Recruitment GeneTranscription Target Gene Transcription Coactivators->GeneTranscription Initiation

Figure 1: Generalized Agonistic Signaling Pathway of Progesterone Receptors (PR-A/PR-B).

G cluster_EC Extracellular Space cluster_CYTO Cytoplasm cluster_NUC Nucleus This compound This compound PR PR-A / PR-B (Inactive Monomer) This compound->PR Binding HSP HSP Complex PR->HSP Dissociation PR_V PR-A / PR-B (Inactive Dimer) PR->PR_V Dimerization & Conformational Change PRE Progesterone Response Element (PRE) PR_V->PRE Binding Corepressors Corepressors (e.g., NCoR, SMRT) PRE->Corepressors Recruitment GeneRepression Target Gene Repression Corepressors->GeneRepression Initiation

Figure 2: Proposed Antagonistic Signaling Pathway of this compound on PR-A and PR-B.

G cluster_workflow Experimental Workflow: PR Transactivation Assay Start Start: SK-N-MC Cells Transfection Co-transfect with: - PR-B Expression Vector - MMTV-Luciferase Reporter Start->Transfection Incubation1 Incubate 24 hours Transfection->Incubation1 Treatment Treat cells with: - this compound (various conc.) + Promegestone (0.1 nM) Incubation1->Treatment Incubation2 Incubate 24 hours Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis LuciferaseAssay Measure Luciferase Activity Lysis->LuciferaseAssay Analysis Data Analysis: Calculate IC50 LuciferaseAssay->Analysis

Figure 3: Experimental Workflow for the Progesterone Receptor Transactivation Assay.

References

Vilaprisan: A Deep Dive into its Oral Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral Vilaprisan, a selective progesterone receptor modulator (SPRM). The information is compiled from various clinical studies and is intended to be a valuable resource for professionals in the field of drug development and research.

Executive Summary

This compound is characterized by rapid absorption and dose-proportional exposure following oral administration.[1][2] It has an almost complete bioavailability of approximately 60%.[3][4][5] The drug is predominantly metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, reduction by aldoketoreductases (AKRs). Excretion occurs mainly through the feces. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, can significantly increase this compound exposure, highlighting the importance of considering potential drug-drug interactions. Food intake has a minimal effect on its bioavailability.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in healthy postmenopausal women and are summarized below.

Single-Dose Pharmacokinetics

Following a single oral dose, this compound is rapidly absorbed, with maximum plasma concentrations (Cmax) typically reached between 1 to 2 hours. The exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

DoseCmax (µg/L)AUC (µg·h/L)Tmax (h)t1/2 (h)
1 mg3.7458.51-231-38
5 mg-2491-3-
15 mg-7881-3-
30 mg68.615901-231-38

Data sourced from multiple studies in healthy postmenopausal women.

Multiple-Dose Pharmacokinetics

With daily dosing, this compound accumulates in the body, which is consistent with its long terminal half-life. Steady-state concentrations are generally achieved after repeated administration.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound

DoseCmax,md (µg/L)AUC(0-24),md (µg·h/L)Accumulation Ratio (AUC(0-24)md/AUC(0-24)sd)
1 mg/day8761.9 - 3.2
5 mg/day313111.9 - 3.2

Data from studies in healthy postmenopausal women.

Bioavailability and Effect of Food

The absolute oral bioavailability of this compound is approximately 60%. A study investigating the effect of food on this compound's pharmacokinetics revealed that its bioavailability is not significantly affected by food intake. While a high-fat, high-calorie meal slightly increased the mean exposure (AUC) by about 20% and slightly decreased the rate of absorption (lower Cmax and prolonged Tmax), these changes are not considered clinically significant. Therefore, this compound can be administered with or without food.

Table 3: Effect of Food on this compound Pharmacokinetics (2 mg single dose)

ConditionAUC Ratio (Fed/Fasting) [90% CI]Cmax Ratio (Fed/Fasting) [90% CI]Tmax (h)
High-Fat Meal1.21 [1.14 - 1.28]0.879 [0.756 - 1.02]~4
Moderate-Fat Meal1.18 [1.11 - 1.25]0.894 [0.769 - 1.04]~4
Fasting--1.5

**

Metabolism and Excretion

This compound is extensively metabolized in the liver. The primary metabolic pathways are oxidation, predominantly mediated by CYP3A4, and reduction of the 3-keto moiety by aldoketoreductases. Unchanged this compound is the major component in plasma, with no metabolites exceeding 10% of the total drug-related exposure.

Excretion of this compound and its metabolites occurs primarily through the feces (approximately 74%), with a smaller portion eliminated in the urine (around 13%). Less than 2% of the administered dose is excreted as unchanged drug.

Table 4: Excretion of [14C]-labeled this compound (5 mg single oral dose)

Excretion RoutePercentage of Administered Dose
Feces73.5 ± 3.70%
Urine13.1 ± 1.71%
Total Recovery 86.6 ± 2.81%

**

Drug-Drug Interactions

Given that CYP3A4 is the major enzyme responsible for this compound's metabolism, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

A clinical study demonstrated that co-administration of this compound with the strong CYP3A4 inhibitor itraconazole resulted in a 6.2-fold increase in this compound exposure (AUC). Therefore, concomitant use of this compound with strong CYP3A4 inhibitors is not recommended. Conversely, co-administration with strong CYP3A4 inducers would be expected to decrease this compound exposure, potentially reducing its efficacy.

In vitro studies have shown that this compound does not have a significant inhibitory effect on major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4), suggesting a low risk of this compound acting as a perpetrator of drug-drug interactions.

Experimental Protocols

Mass Balance and Excretion Study
  • Study Design: A single-center, open-label, non-randomized study.

  • Subjects: Six healthy postmenopausal women.

  • Dosing: A single oral dose of 5 mg of [14C]-labeled this compound.

  • Sample Collection: Plasma, urine, and feces were collected for an extended period to determine the routes and extent of excretion of radioactivity.

  • Analytical Methods: Total radioactivity was measured in all samples. Plasma samples were also analyzed for unchanged this compound and its metabolites.

Drug-Drug Interaction Study with Itraconazole
  • Study Design: An open-label, two-period, sequential study.

  • Subjects: Fourteen healthy postmenopausal women.

  • Dosing:

    • Period 1: A single oral dose of 4 mg this compound.

    • Period 2: Repeated oral administration of 200 mg itraconazole once daily, with a single 4 mg oral dose of this compound co-administered on a specified day.

  • Sample Collection: Serial blood samples were collected after each this compound dose to determine its pharmacokinetic profile.

  • Analytical Methods: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Food Effect Study
  • Study Design: An open-label, randomized, three-period crossover study.

  • Subjects: Twelve healthy postmenopausal women.

  • Dosing: A single oral dose of 2 mg this compound administered under three different conditions:

    • Fasting.

    • After a high-fat, high-calorie meal.

    • After a moderate-fat, moderate-calorie meal.

  • Sample Collection: Serial blood samples were collected to determine the pharmacokinetic profile of this compound under each condition.

  • Analytical Methods: Plasma concentrations of this compound were measured using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the main metabolic pathways of this compound in humans.

Vilaprisan_Metabolism This compound This compound Oxidized_Metabolites Oxidized Metabolites This compound->Oxidized_Metabolites CYP3A4 (Oxidation) Reduced_Metabolites Reduced Metabolites This compound->Reduced_Metabolites AKR (Reduction) Oxidized_Reduced_Metabolites Oxidized and Reduced Metabolites Oxidized_Metabolites->Oxidized_Reduced_Metabolites AKR (Reduction) Reduced_Metabolites->Oxidized_Reduced_Metabolites CYP3A4 (Oxidation)

Caption: Main metabolic pathways of this compound.

Experimental Workflow of the Food Effect Study

This diagram outlines the design of the clinical study investigating the effect of food on this compound's pharmacokinetics.

Food_Effect_Study_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (3-Period Crossover) cluster_analysis Analysis Phase Screening Recruit Healthy Postmenopausal Women Randomization Randomization Screening->Randomization Period1 Period 1: Single 2mg this compound Dose (Fasting, High-Fat, or Mod-Fat) Randomization->Period1 Washout1 Washout Period Period1->Washout1 PK_Sampling Serial Pharmacokinetic Blood Sampling Period1->PK_Sampling Period2 Period 2: Single 2mg this compound Dose (Remaining Condition) Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period2->PK_Sampling Period3 Period 3: Single 2mg this compound Dose (Final Condition) Washout2->Period3 Period3->PK_Sampling Data_Analysis Analyze Plasma Concentrations (AUC, Cmax, Tmax) PK_Sampling->Data_Analysis

Caption: Workflow of the food effect study.

References

Vilaprisan in Endometriosis: An In-depth Analysis of Early-Stage Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical trial data for Vilaprisan, a selective progesterone receptor modulator (SPRM), in the treatment of endometriosis. The document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and processes to offer a thorough resource for professionals in the field. Although the primary Phase 2b clinical trial was terminated prematurely, the initial data provides valuable insights into the potential efficacy and mechanism of action of this compound for endometriosis-associated pain.

Introduction to this compound

This compound (formerly BAY 1002670) is a novel, highly potent, and selective progesterone receptor modulator (SPRM).[1][2] It exerts its effects through potent antagonistic activity at the progesterone receptor (PR), with no partial agonistic effects.[1] Progesterone is a key hormone in the pathophysiology of endometriosis, a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus.[3][4] By blocking progesterone signaling, this compound is hypothesized to suppress the growth and inflammatory activity of endometriotic lesions, thereby alleviating symptoms such as chronic pelvic pain and abnormal bleeding.

Mechanism of Action: Progesterone Receptor Antagonism

This compound's therapeutic potential in endometriosis stems from its high binding affinity and selective antagonism of both progesterone receptor isoforms, PR-A and PR-B. In endometriotic tissue, progesterone binding to its receptor would normally drive cellular proliferation and inflammatory responses. This compound competitively inhibits this binding, leading to a down-regulation of progesterone-dependent genes responsible for lesion growth and survival. This targeted hormonal modulation aims to reduce pain and bleeding associated with the condition.

cluster_EC Endometriotic Cell cluster_N P Progesterone PR Progesterone Receptor (PR) P->PR Binds & Activates V This compound V->PR Binds & Blocks nucleus Nucleus PR->nucleus Translocates PRE Progesterone Response Element (PRE) Gene Target Gene Transcription PRE->Gene Activates CellularEffects Cell Proliferation & Inflammation Gene->CellularEffects Leads to

Caption: this compound's mechanism of action in an endometriotic cell.

Early-Stage Clinical Trial Evidence

The primary source of clinical data for this compound in endometriosis is a Phase 2b multicenter, randomized, double-blind, placebo-controlled trial (NCT03573336). The study was designed to assess the efficacy and safety of two doses of this compound against a placebo. However, recruitment was halted, and the study was terminated by the sponsor following long-term toxicity findings in a separate rodent study, which were later assessed as likely having limited clinical relevance to humans.

Due to the early termination, only eight participants were randomized and provided data. Despite the small sample size, the results offer a preliminary indication of this compound's potential therapeutic effect.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2b trial.

  • Objective: To evaluate the efficacy and safety of two doses of this compound (2 mg and 4 mg) compared to placebo in women with symptomatic endometriosis.

  • Patient Population: Premenopausal adult women with surgically confirmed endometriosis experiencing moderate-to-severe pelvic pain, defined as a score of ≥4 out of 10 on a numerical rating scale (NRS).

  • Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive one of the following treatments daily:

    • This compound 2 mg

    • This compound 4 mg

    • Placebo

  • Primary Outcome Measure: The change from baseline to month 3 in the 7-day mean score for "worst pelvic pain," as recorded in the Endometriosis Symptom Diary.

  • Analyses: All analyses performed on the collected data were descriptive only due to the small sample size.

screening Screening (N=8) randomization Randomization (1:1:1) screening->randomization group_placebo Placebo (n=2) randomization->group_placebo group_v2mg This compound 2 mg (n=2) randomization->group_v2mg group_v4mg This compound 4 mg (n=4) randomization->group_v4mg treatment 3-Month Treatment Period group_placebo->treatment group_v2mg->treatment group_v4mg->treatment endpoint Primary Endpoint Assessment: Change in 'Worst Pelvic Pain' Score treatment->endpoint

Caption: Experimental workflow for the terminated Phase 2b trial (NCT03573336).

The limited data from the eight participants suggest a potential benefit of this compound in improving endometriosis-associated pelvic pain (EAPP) and bleeding patterns.

Table 1: Change in Endometriosis-Associated Pelvic Pain (EAPP) Summarizes the change in the 7-day mean "worst pain" score on a Numerical Rating Scale (NRS) from baseline to month 3.

Treatment GroupNumber of Participants (n)Individual Change in NRS PointsMean Change (Descriptive)
Placebo2No Change, IncreaseWorsening/Stable
This compound 2 mg2-2.90, -4.46-3.68
This compound 4 mg4-4.08, -2.07, -2.82, -1.16-2.53

Note: All analyses are descriptive. All six participants who received this compound experienced an improvement in EAPP.

Table 2: Effect on Bleeding Intensity at Month 3 Describes the bleeding outcomes for the six participants treated with this compound.

Baseline Bleeding StatusNumber of Participants (n)Outcome at Month 3
Normal to Heavy6No Vaginal Bleeding (n=3)
Light Bleeding (n=2)
Heavy Bleeding (n=1)*

*This participant reported heavy bleeding at baseline as well.

Additionally, all six participants treated with this compound reported decreased use of pain medication, whereas the two placebo recipients did not show a consistent decrease.

Given the early termination of the study, the safety data is very limited. However, within the small cohort, no significant safety concerns were raised. Specifically, for the participants treated with this compound:

  • No abnormalities in endometrial biopsies were reported.

  • No cases of heavy menstrual bleeding (HMB), liver disorders, or skin disorders were observed.

Previous Phase 1 studies in healthy women and Phase 2/3 studies in women with uterine fibroids showed that this compound at doses up to 4 mg was generally well-tolerated.

Discussion and Future Directions

The preliminary findings from the terminated Phase 2b trial, though based on a very small number of participants, suggest that this compound may improve pelvic pain and reduce bleeding intensity in women with endometriosis. The observed improvement in pain scores and reduction in rescue medication use in all this compound-treated participants is a promising signal.

References

The Rise and Discontinuation of Vilaprisan (BAY-1002670): An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan (BAY-1002670) is a novel, orally active, and highly potent selective progesterone receptor modulator (SPRM) that was under development by Bayer AG for the treatment of uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, this compound was designed to exhibit strong antagonistic effects on the progesterone receptor (PR), a key driver in the pathophysiology of these gynecological conditions.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, presenting key data and methodologies for the scientific community.

Discovery and Rationale

The development of this compound was rooted in the established role of progesterone in promoting the growth of uterine fibroids and the progression of endometriosis.[4] The therapeutic strategy was to antagonize the effects of progesterone to manage these conditions. The discovery program for this compound aimed to improve upon earlier generations of SPRMs by creating a compound with high potency, selectivity for the progesterone receptor, and a favorable safety profile, particularly concerning liver function, which had been a concern with other SPRMs. This compound was identified as a promising candidate due to its strong PR binding affinity and antagonistic activity, with minimal interaction with other steroid receptors.

Mechanism of Action

This compound functions as a competitive antagonist of the progesterone receptor. Progesterone, by binding to its intracellular receptor, modulates the transcription of target genes that regulate cell proliferation and survival. This compound, by occupying the ligand-binding site of the progesterone receptor, prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade of progesterone-mediated signaling leads to an anti-proliferative effect on uterine fibroid and endometrial cells, inducing a reduction in fibroid volume and a decrease in menstrual bleeding.

This compound's Mechanism of Action on the Progesterone Receptor Signaling Pathway.

Preclinical Development

In Vitro Studies

This compound's activity was characterized through a series of in vitro assays to determine its binding affinity and functional activity at the progesterone receptor and other steroid receptors.

Table 1: In Vitro Activity of this compound

AssayReceptorThis compound IC50 (nM)Reference CompoundReference IC50 (nM)
Transactivation Assay Progesterone Receptor A0.09Mifepristone0.023
Progesterone Receptor B0.095Mifepristone0.02
Glucocorticoid Receptor957Mifepristone6
Androgen Receptor47Hydroxyflutamide21
Estrogen Receptor αNo effectFulvestrant2.0
Estrogen Receptor βNo effectFulvestrant2.7

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview.

  • Competitive Binding Assay: The affinity of this compound for the progesterone receptor was determined using a competitive binding assay. This assay typically involves incubating a source of the receptor with a radiolabeled progestin (e.g., [3H]-progesterone) and varying concentrations of the test compound (this compound). The concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.

  • Transactivation Assay: The functional activity of this compound as a progesterone receptor antagonist was assessed using a transactivation assay. This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter. Cells are co-transfected with a progesterone receptor expression vector and the reporter construct. The ability of this compound to inhibit progesterone-induced reporter gene expression is measured, and the IC50 value is calculated.

In Vivo Studies

The in vivo efficacy of this compound was evaluated in established animal models of progesterone action and uterine fibroids.

Table 2: In Vivo Preclinical Efficacy of this compound

ModelSpeciesEndpointThis compound Efficacy
Endometrial Transformation RabbitInhibition of progesterone-induced endometrial differentiationDemonstrated potent inhibitory activity
Pregnancy Termination RatComplete termination of pregnancyEffective at 0.5 mg/kg/day
Human Uterine Fibroid Xenograft Immunodeficient MiceReduction in tumor growthSignificant dose-dependent reduction
  • Endometrial Transformation Assay (McPhail Test): This assay in rabbits assesses the anti-progestogenic activity of a compound. Immature female rabbits are primed with estrogen to induce endometrial proliferation. Subsequently, they are treated with progesterone to induce secretory changes in the endometrium, with or without the test compound. The endometrium is then histologically examined to assess the degree of inhibition of the progesterone effect.

  • Human Uterine Fibroid Xenograft Model: This model involves the subcutaneous implantation of human uterine fibroid tissue into immunodeficient mice (e.g., NOD/SCID). The mice are supplemented with estrogen and progesterone to support the growth of the xenografts. The effect of this compound on tumor volume is then monitored over time.

Clinical Development

This compound progressed through a comprehensive clinical development program, known as the ASTEROID (Assess Safety and Efficacy of this compound in Subjects with UTERine FibrOIDs) trials, for the treatment of uterine fibroids.

Phase1 Phase I (Healthy Volunteers) Phase2 Phase II (ASTEROID 1 & 2) (Patients) Phase1->Phase2 Safety & Tolerability, Pharmacokinetics Phase3 Phase III (ASTEROID 3, 4, 8) (Patients) Phase2->Phase3 Dose-Ranging, Efficacy & Safety Termination Program Termination Phase3->Termination Long-term Toxicology Findings in Rodents

Clinical Development and Termination Workflow of this compound.
Pharmacokinetics and Metabolism

Clinical studies in healthy volunteers and patients with uterine fibroids characterized the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Absorption Rapidly absorbed, Tmax ~1-2 hours
Bioavailability Almost complete
Exposure Dose-proportional
Metabolism Primarily hepatic, mainly via CYP3A4
Elimination Half-life Approximately 31-38 hours

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator this compound: A Comprehensive Overview.

  • Phase I Studies: These studies were conducted in healthy postmenopausal women to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. Blood samples were collected at various time points to determine plasma concentrations of this compound and its metabolites.

  • Drug-Drug Interaction Studies: The potential for drug-drug interactions was investigated by co-administering this compound with potent inhibitors of CYP3A4 (e.g., itraconazole), which was found to significantly increase this compound exposure.

Clinical Efficacy and Safety

Phase II and III clinical trials evaluated the efficacy and safety of this compound in women with symptomatic uterine fibroids.

Table 4: Key Efficacy Outcomes from ASTEROID Clinical Trials

TrialDosePrimary EndpointKey Results
ASTEROID 1 (Phase IIb) 0.5, 1.0, 2.0, 4.0 mg/dayAbsence of bleeding/spotting at 12 weeks30%, 56%, 54%, and 60% of patients, respectively, vs. 1.7% with placebo
Reduction in fibroid volumeUp to 41% reduction
ASTEROID 2 (Phase IIb) 2.0 mg/dayAbsence of bleeding/spotting at 12 weeks62.9% of patients vs. 0% with placebo
Reduction in fibroid volume29.9% reduction vs. 6.3% increase with placebo
ASTEROID 3 (Phase III) 2.0 mg/dayAmenorrhea at 12 weeks83.3% of patients vs. 0% with placebo

Data sourced from various ASTEROID trial publications.

  • ASTEROID Trial Design: The ASTEROID trials were randomized, double-blind, placebo-controlled, multicenter studies. Patients with symptomatic uterine fibroids and heavy menstrual bleeding were randomized to receive daily oral this compound at various doses or a placebo. The primary efficacy endpoint was typically the rate of amenorrhea (absence of bleeding). Secondary endpoints included the reduction in menstrual blood loss, change in fibroid volume (assessed by ultrasound or MRI), and patient-reported outcomes. Endometrial safety was monitored through biopsies.

Discontinuation of Clinical Development

In December 2018, Bayer announced the halt of patient enrollment in the ongoing this compound clinical trials. This decision was based on findings from long-term preclinical toxicology studies in rodents that revealed abnormalities in the adrenals, uterus, and skin after prolonged exposure. Although these findings were not observed in human trials, the clinical development program was ultimately terminated as a precautionary measure.

Conclusion

This compound (BAY-1002670) represented a promising therapeutic candidate for the treatment of uterine fibroids and endometriosis, demonstrating high potency and selectivity for the progesterone receptor in preclinical studies and significant efficacy in reducing bleeding and fibroid volume in clinical trials. However, the emergence of adverse findings in long-term animal toxicology studies led to the discontinuation of its development. The comprehensive data gathered throughout the this compound program provide valuable insights for the future development of selective progesterone receptor modulators and the broader field of gynecological drug discovery.

References

Methodological & Application

Vilaprisan: Preclinical Dosage and Administration Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers

Vilaprisan (formerly BAY 1002670) is a highly potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of progesterone-dependent gynecological disorders, primarily uterine fibroids and endometriosis.[1][2] As an SPRM, this compound exerts its effects by binding to the progesterone receptor (PR), where it can act as an antagonist, preventing the downstream effects of progesterone that contribute to the growth of uterine fibroids and endometrial lesions.[2][3] Preclinical studies have been crucial in establishing the efficacy and safety profile of this compound before its progression into clinical trials.

These application notes provide a summary of the available preclinical data on this compound's dosage and administration in various animal models. The information is intended to guide researchers, scientists, and drug development professionals in designing and interpreting preclinical studies involving this compound.

Mechanism of Action

This compound is a selective antagonist of the progesterone receptor, with high binding affinity and specificity.[3] Progesterone promotes the growth and survival of uterine fibroid and endometrial cells. By blocking the progesterone receptor, this compound inhibits the transcription of progesterone-responsive genes, leading to an anti-proliferative effect on these tissues. This targeted action allows for the potential treatment of uterine fibroids and endometriosis while minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: this compound Dosage and Efficacy in Preclinical Models

Animal Model Disease/Condition Dosage Administration Route Treatment Duration Key Findings Reference
RatEarly Pregnancy0.5 mg/kgOral (p.o.)Single doseFull efficacy in pregnancy termination
RabbitEndometrial TransformationNot specified, but potentNot specifiedNot specifiedAs potent as lonaprisan in inhibiting progesterone-induced endometrial changes
Immunodeficient MouseHuman Uterine Fibroid Xenograft3 mg/kg/dayNot specifiedNot specified95% reduction in fibroid tumor weight gain

Experimental Protocols

Protocol 1: Rat Early Pregnancy Termination Model

This protocol is based on the methodology described for testing the PR antagonistic activity of this compound.

Objective: To assess the in vivo progesterone receptor antagonistic activity of this compound by evaluating its ability to terminate early pregnancy in rats.

Materials:

  • Wistar rats (female, 100-230 g)

  • This compound

  • Vehicle for oral administration (e.g., a suspension in a suitable vehicle like 0.5% carboxymethylcellulose)

Procedure:

  • House female Wistar rats under standard conditions (20-22°C, 50-70% humidity, 12h/12h light-dark cycle) with ad libitum access to food and water.

  • Mate female rats with fertile males. The day of sperm detection in the vaginal smear is considered day 1 of pregnancy.

  • On days 5-7 post-coitum, randomize pregnant rats into treatment and control groups (n=6 per group).

  • Administer a single oral dose of this compound (e.g., 0.5 mg/kg) to the treatment group. The control group receives the vehicle only.

  • Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding).

  • On a predetermined day (e.g., day 14 of pregnancy), euthanize the animals and examine the uterine horns for the presence or absence of implantation sites to determine the efficacy of the treatment.

Protocol 2: Human Uterine Fibroid Xenograft Model in Immunodeficient Mice

This protocol is based on the reported efficacy of this compound in a human fibroid xenograft model.

Objective: To evaluate the anti-proliferative effect of this compound on human uterine fibroid tissue in an in vivo setting.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Human uterine fibroid tissue obtained from hysterectomies (with patient consent and ethical approval)

  • Estradiol and progesterone pellets for sustained release

  • This compound

  • Vehicle for administration

Procedure:

  • Obtain fresh human uterine fibroid tissue and cut it into small fragments (e.g., 2-3 mm³).

  • Anesthetize the immunodeficient mice.

  • Surgically implant the fibroid tissue fragments subcutaneously or in the peritoneal cavity of the mice.

  • Implant estradiol and progesterone pellets subcutaneously to support the growth of the xenografts.

  • Allow the xenografts to establish for a defined period.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 3 mg/kg/day) to the treatment group via the appropriate route (e.g., oral gavage). The control group receives the vehicle.

  • Monitor tumor volume throughout the study by caliper measurements.

  • At the end of the study, euthanize the mice, excise the xenografts, and measure their final weight and volume.

  • Perform histological and molecular analyses on the excised tissues to assess cell proliferation and other relevant markers.

Protocol 3: Surgical Induction of Endometriosis in a Rodent Model

This is a general protocol for inducing endometriosis in rodents, which can be adapted for testing therapies like this compound.

Objective: To create a rodent model of endometriosis for evaluating the efficacy of potential therapeutic agents.

Materials:

  • Female rats or mice in the diestrus stage of the estrous cycle

  • Surgical instruments

  • Sutures

Procedure:

  • Determine the diestrus stage of the female rodents via vaginal smear cytology.

  • Anesthetize a donor animal in the diestrus stage.

  • Perform a laparotomy to expose the uterine horns.

  • Excise a piece of the uterine horn and place it in a sterile medium.

  • Cut the uterine tissue into small fragments (e.g., 2x2 mm).

  • Anesthetize the recipient animals.

  • Perform a laparotomy on the recipient animals.

  • Suture the uterine fragments to the peritoneal wall or other desired locations within the peritoneal cavity.

  • Close the abdominal incision.

  • Allow the endometriotic lesions to establish and grow for a period of several weeks.

  • The animals can then be used for therapeutic studies, where they would be treated with this compound or a vehicle control, and the size and characteristics of the lesions would be monitored.

Visualizations

G cluster_0 Progesterone Signaling Pathway cluster_1 Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) in Cytoplasm Progesterone->PR Binds PR_HSP PR-HSP Complex PR_dimer PR Dimerization & Nuclear Translocation PR->PR_dimer This compound This compound This compound->PR Binds & Blocks HSP HSP PR_HSP->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene_Transcription Gene Transcription (e.g., growth factors) PRE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Progesterone receptor signaling and this compound's mechanism of action.

G start Start: Pregnant Rats (Day 5-7 post-coitum) randomize Randomize into Groups (n=6 per group) start->randomize treatment Administer Single Oral Dose of this compound (0.5 mg/kg) randomize->treatment control Administer Vehicle randomize->control monitor Monitor for Pregnancy Termination Signs treatment->monitor control->monitor euthanize Euthanize on Day 14 monitor->euthanize examine Examine Uterine Horns for Implantation Sites euthanize->examine end End: Assess Efficacy examine->end

Caption: Workflow for the rat early pregnancy termination model.

G start Start: Human Fibroid Tissue & Immunodeficient Mice implant_tissue Implant Fibroid Tissue Subcutaneously start->implant_tissue implant_hormones Implant Estrogen & Progesterone Pellets implant_tissue->implant_hormones establish Allow Xenograft Establishment implant_hormones->establish randomize Randomize Mice into Groups establish->randomize treatment Administer this compound (3 mg/kg/day) randomize->treatment control Administer Vehicle randomize->control monitor Monitor Tumor Volume treatment->monitor control->monitor end_study End of Study: Euthanize & Excise Xenografts monitor->end_study analyze Analyze Tumor Weight, Volume, & Histology end_study->analyze end End: Evaluate Anti-proliferative Effect analyze->end

References

Application Notes and Protocols for Assessing Vilaprisan Efficacy in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vivo efficacy of Vilaprisan, a potent and selective progesterone receptor modulator (SPRM), in relevant animal models for gynecological disorders such as uterine fibroids and endometriosis. The included methodologies are based on established preclinical assays used in the development of SPRMs.

Mechanism of Action

This compound is a selective progesterone receptor modulator that acts as a potent antagonist at the progesterone receptor (PR), with minimal to no agonistic activity.[1][2] It exhibits high selectivity for the PR over other steroid receptors, such as the glucocorticoid receptor.[1][2] In conditions like uterine fibroids and endometriosis, which are progesterone-dependent, this compound is designed to block the proliferative and pro-survival signaling pathways activated by progesterone, leading to a reduction in lesion size and associated symptoms.

Key Preclinical Efficacy Models

Two primary in vivo models have been instrumental in characterizing the progesterone receptor antagonistic activity of this compound: the early pregnancy termination assay in rats and the endometrial transformation assay (McPhail test) in rabbits.

Early Pregnancy Termination Assay in Rats

This model is a functional in vivo assay to determine the anti-progestogenic activity of a compound by assessing its ability to prevent implantation or terminate an early pregnancy, which is dependent on progesterone.

Experimental Protocol:

  • Animal Model: Sexually mature female rats (e.g., Wistar or Long-Evans strains) are used.

  • Mating and Confirmation of Pregnancy: Female rats are housed with fertile males. The day a vaginal plug is observed is designated as day 1 of pregnancy.

  • Compound Administration: this compound is typically administered orally once daily for a specified period during early gestation (e.g., from day 4 to day 7 of pregnancy).[3] A vehicle control group receives the administration vehicle only.

  • Efficacy Assessment:

    • On a designated day post-treatment (e.g., day 10 or 12), animals are euthanized.

    • The uterine horns are exteriorized and examined for the presence and number of implantation sites. Implantation sites can be visualized as distinct swellings along the uterine horns. In some protocols, an intravenous injection of a dye such as Evans blue can be used to enhance the visibility of implantation sites due to increased vascular permeability at these locations.

    • The primary efficacy endpoint is the percentage of inhibition of implantation, calculated as: (1 - (Number of implantation sites in treated group / Number of implantation sites in control group)) x 100%.

    • "Full efficacy" is typically defined as the complete absence of viable implantation sites in the treated group.

  • Data Analysis: The effective dose (ED50 or ED100) for pregnancy termination is determined.

Experimental Workflow for Rat Early Pregnancy Termination Assay

G cluster_setup Animal Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Mating Female rats mated with fertile males Pregnancy_Confirmation Confirmation of pregnancy (vaginal plug, Day 1) Mating->Pregnancy_Confirmation Grouping Randomization into treatment and vehicle control groups Pregnancy_Confirmation->Grouping Dosing Oral administration of this compound or vehicle (e.g., Days 4-7 of pregnancy) Grouping->Dosing Euthanasia Euthanasia on designated day (e.g., Day 10) Dosing->Euthanasia Uterine_Examination Examination of uterine horns for implantation sites Euthanasia->Uterine_Examination Data_Collection Quantification of implantation sites Uterine_Examination->Data_Collection Analysis Data Analysis & ED50 Determination Data_Collection->Analysis Calculation of % inhibition

Caption: Workflow for assessing this compound's efficacy in a rat pregnancy termination model.

Endometrial Transformation Assay in Rabbits (McPhail Test)

This assay is a classic method to evaluate the progestogenic or anti-progestogenic effects of a compound on the endometrium of estrogen-primed immature rabbits. Progesterone induces glandular proliferation and arborization in the endometrium, and an antagonist like this compound will inhibit these changes.

Experimental Protocol:

  • Animal Model: Immature female rabbits (e.g., New Zealand White) are used.

  • Estrogen Priming: The animals are pre-treated with a daily dose of estradiol for approximately 6 days to induce uterine proliferation.

  • Treatment: Following estrogen priming, the rabbits are co-treated with progesterone (to stimulate endometrial transformation) and the test compound (this compound) or vehicle for several days (e.g., 5-7 days).

  • Efficacy Assessment:

    • After the treatment period, the animals are euthanized, and the uteri are collected.

    • The uterine tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • The degree of endometrial glandular proliferation and branching is scored histologically according to the McPhail index, which ranges from 0 (no progestational effect) to 4 (maximal progestational effect).

    • A potent progesterone antagonist will result in a low McPhail score (e.g., 1-1.5), indicating inhibition of the progesterone-induced endometrial changes.

  • Data Analysis: The dose of this compound required to achieve full inhibitory efficacy (a minimal McPhail score) is determined.

Quantitative Data from Preclinical Studies of this compound

The following table summarizes the in vivo potency of this compound in the key preclinical models.

Assay Animal Model Route of Administration Endpoint Effective Dose of this compound Reference Compound (Lonaprisan) Effective Dose
Early Pregnancy TerminationRatOralFull Efficacy (100% inhibition of implantation)0.5 mg/kg0.5 mg/kg
Endometrial Transformation (McPhail Test)RabbitOralFull Inhibitory Efficacy (McPhail Index ≤ 1.5)Potency comparable to LonaprisanNot explicitly quantified in mg/kg, but used as a benchmark
Data sourced from discovery and preclinical pharmacology studies of this compound.

Protocols for Disease-Specific Animal Models

Uterine Fibroid Xenograft Model in Immunodeficient Mice

This model allows for the in vivo evaluation of a compound's effect on the growth of human uterine fibroid tissue.

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used to prevent rejection of the human tissue graft.

  • Hormonal Supplementation: Ovariectomized mice are implanted with slow-release pellets containing 17β-estradiol and progesterone to mimic the hormonal environment of a premenopausal woman and support the growth of the fibroid tissue.

  • Tissue Implantation: Freshly collected human uterine fibroid tissue from hysterectomy specimens is cut into small fragments and transplanted subcutaneously or under the kidney capsule of the mice.

  • Treatment: Once the grafts are established and have reached a measurable size, mice are randomized into treatment groups and dosed with this compound (e.g., daily oral gavage) or vehicle.

  • Efficacy Assessment:

    • Tumor Volume: Graft size is measured externally with calipers or by in vivo imaging (e.g., ultrasound or bioluminescence if cells are labeled) at regular intervals throughout the study.

    • Final Graft Weight: At the end of the study, mice are euthanized, and the grafts are excised and weighed.

    • Histology and Immunohistochemistry: Grafts are fixed for histological analysis (H&E staining) to assess tissue morphology. Immunohistochemical staining for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) can be performed to elucidate the mechanism of action.

  • Data Analysis: Comparison of graft volume and weight between treated and control groups. Statistical analysis of proliferation and apoptosis indices.

Quantitative Efficacy Parameters for SPRMs in Uterine Fibroid Xenograft Models

Parameter Method of Measurement Expected Outcome with this compound
Graft VolumeCaliper measurements or in vivo imagingDose-dependent reduction in graft volume compared to vehicle control.
Final Graft WeightEx vivo measurement post-euthanasiaStatistically significant decrease in graft weight in treated animals.
Cell ProliferationImmunohistochemistry for Ki-67Reduced percentage of Ki-67 positive cells in treated grafts.
ApoptosisTUNEL assay or immunohistochemistry for cleaved caspase-3Increased percentage of apoptotic cells in treated grafts.
Surgically Induced Endometriosis Model in Rodents

This model mimics the presence of ectopic endometrial tissue and is used to assess the efficacy of treatments in reducing lesion size and associated pain.

Experimental Protocol:

  • Animal Model: Immunocompetent mice or rats are typically used for an autologous model.

  • Induction of Endometriosis:

    • A donor animal undergoes ovariohysterectomy. The uterine horns are excised and placed in sterile saline.

    • The endometrium is separated from the myometrium and minced into small fragments.

    • Recipient animals are anesthetized, and the uterine fragments are sutured to the peritoneal wall or major blood vessels.

  • Treatment: After a period for lesion establishment (e.g., 2-4 weeks), animals are treated with this compound or vehicle.

  • Efficacy Assessment:

    • Lesion Size and Weight: At the end of the treatment period, animals are euthanized, and the number, size (volume), and weight of the endometriotic lesions are determined.

    • Histological Scoring: Lesions are excised, fixed, and sectioned for H&E staining. A histological score can be assigned based on the integrity of the epithelial and stromal components of the lesion.

    • Pain Assessment: Behavioral tests can be conducted to measure endometriosis-associated pain, such as the von Frey filament test for mechanical allodynia or assessment of spontaneous pain behaviors.

  • Data Analysis: Comparison of lesion metrics and pain scores between treated and control groups.

Progesterone Receptor Signaling Pathway and this compound's Mechanism of Action

Progesterone promotes the growth and survival of uterine fibroid and endometrial cells by binding to the progesterone receptor (PR). This binding event initiates a cascade of signaling pathways that lead to increased cell proliferation, inhibition of apoptosis, and inflammation. This compound, as a PR antagonist, blocks the binding of progesterone to its receptor, thereby inhibiting these downstream signaling events.

Progesterone Receptor Signaling Pathway in Uterine Fibroids

G cluster_progesterone Progesterone Action cluster_this compound This compound Action cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Outcomes Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to WNT WNT/β-catenin Pathway PR->WNT MAPK MAPK Pathway PR->MAPK PI3K PI3K/AKT/mTOR Pathway PR->PI3K Inflammation Inflammation & ECM Deposition PR->Inflammation This compound This compound This compound->PR Blocks Proliferation Increased Cell Proliferation WNT->Proliferation MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis

Caption: this compound blocks progesterone binding to its receptor, inhibiting downstream signaling.

References

Application Notes & Protocols for the Quantification of Vilaprisan in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing the exposure-response relationship.[3] This document provides detailed application notes and a representative protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and validated method for this purpose.[4][5]

Mechanism of Action: this compound exerts its effects by binding to progesterone receptors, where it acts as a modulator of progesterone-mediated gene expression. This tissue-selective activity, with both antagonistic and partial agonistic effects, allows for the therapeutic management of progesterone-dependent gynecological conditions.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound from various studies in healthy postmenopausal women.

Table 1: Single Dose Pharmacokinetic Parameters of this compound

Dose (mg)Cmax (µg/L)AUC (µg·h/L)tmax (h)t½ (h)
13.7458.51-231-38
5--1-231-38
15--1-231-38
3068.61,5901-231-38

Data compiled from a study in healthy postmenopausal women.

Table 2: Multiple Dose Pharmacokinetic Parameters of this compound in Chinese Healthy Postmenopausal Women (2 mg/day for 14 days)

ParameterSingle Dose (Day 1)Multiple Dose (Day 14)
Cmax (µg/L)12.5 (± 3.04)23.3 (± 6.73)
AUC (0-τ) (µg·h/L)91.3 (± 20.4)276 (± 109)
tmax (h)1.51.5
t½ (h)-44.5 (± 10.3)
Accumulation Ratio (AUC)-2.98 (± 0.767)

Data are presented as mean (± standard deviation).

Experimental Protocols

This section outlines a representative LC-MS/MS method for the quantification of this compound in human plasma. The protocol is based on established methods for similar analytes and is intended for research purposes.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma.

  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: 30% B (re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., based on molecular weight and fragmentation pattern).

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (e.g., corresponding deuterated transitions).

Note: The specific MRM transitions, declustering potential, and collision energy for this compound and its internal standard must be optimized experimentally.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Signaling Pathway

Vilaprisan_Signaling_Pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds and Activates Nucleus Nucleus PR->Nucleus Translocates PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA This compound This compound This compound->PR Binds and Modulates Gene_Expression Altered Gene Expression PRE->Gene_Expression Regulates Transcription Therapeutic_Effects Therapeutic Effects (e.g., reduced bleeding, fibroid shrinkage) Gene_Expression->Therapeutic_Effects

Caption: this compound's mechanism as a selective progesterone receptor modulator.

Experimental Workflow

LCMS_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep extraction Supernatant Transfer & Evaporation sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation Liquid Chromatography ionization Mass Spectrometry (ESI+) separation->ionization Mass Spectrometry detection Detection (MRM Mode) ionization->detection quantification Data Analysis & Quantification detection->quantification end End quantification->end

References

Unraveling Progesterone Signaling: Application Notes for Vilaprisan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vilaprisan, a selective progesterone receptor modulator (SPRM), as a tool to investigate progesterone signaling pathways. This document outlines this compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimental applications.

Introduction to this compound

This compound is a highly potent and selective oral SPRM with primary antagonistic effects on the progesterone receptor (PR).[1][2][3][4] It exhibits a strong binding affinity for both major isoforms of the progesterone receptor, PR-A and PR-B, functioning as a competitive inhibitor of progesterone.[1] This targeted action allows for the precise modulation of progesterone-dependent signaling, making this compound an invaluable tool for studying the role of progesterone in various physiological and pathological processes, including uterine fibroids and endometriosis.

Mechanism of Action

Progesterone exerts its biological effects primarily through nuclear progesterone receptors (PR-A and PR-B), which act as ligand-activated transcription factors. Upon binding progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription.

This compound, as a PR antagonist, binds to the PR but does not induce the conformational changes necessary for full receptor activation. Instead, it competitively blocks the binding of progesterone, leading to the inhibition of progesterone-induced gene expression. This antagonistic activity has been shown to downregulate the expression of genes involved in cell cycle progression and cell growth, such as AURKA, CCNB1, FOXM1, and MYC, in endometrial tissue.

dot

Caption: this compound competitively inhibits progesterone binding to its receptor, preventing downstream gene transcription.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound, providing a reference for experimental design.

Table 1: In Vitro Activity of this compound

ParameterReceptorThis compound (IC50, nmol/L)Reference Compound (IC50, nmol/L)
Antagonistic ActivityProgesterone Receptor A0.095 ± 0.001Mifepristone: 0.023 ± 0.02
Progesterone Receptor B0.09 ± 0.0005Mifepristone: 0.02 ± 0.008
Glucocorticoid Receptor957 ± 42Mifepristone: 6 ± 0.5
Androgen Receptor47 ± 32Hydroxyflutamide: 21 ± 9
Estrogen Receptor αNo effectFulvestrant: 2.0 ± 0.6
Estrogen Receptor βNo effectFulvestrant: 2.7 ± 0.7
Data from reference.

Table 2: Clinical Pharmacodynamic Effects of this compound in Women with Uterine Fibroids

This compound Daily DoseAmenorrhea Rate (after 12 weeks)Reduction in Fibroid Volume (after 12 weeks)
0.5 mg30%Not specified
1.0 mg56%Up to 41%
2.0 mg54%Up to 41%
4.0 mg60%Up to 41%
Placebo1.7%Not specified
Data from clinical trials.

Experimental Protocols

These protocols are provided as a starting point for researchers. Optimization may be required for specific cell lines or experimental conditions.

Protocol 1: In Vitro Progesterone Receptor Antagonist Assay using a Luciferase Reporter Gene

This assay quantifies the ability of this compound to inhibit progesterone-induced gene expression.

dot

Caption: Workflow for determining this compound's antagonistic activity on the progesterone receptor.

Materials:

  • Human breast cancer cell lines (e.g., T47D or MCF-7, known to express PR)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics

  • Progesterone receptor expression vector (if endogenous levels are low)

  • Progesterone response element (PRE)-driven luciferase reporter vector

  • Transfection reagent

  • Progesterone

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47D or MCF-7 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PR expression vector (optional) and the PRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

  • Treatment: After 24 hours, replace the medium with a medium containing a constant concentration of progesterone (e.g., 10 nM) and varying concentrations of this compound (e.g., from 1 pM to 1 µM). Include wells with progesterone only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of this compound, a key parameter for oral drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM) with FBS, non-essential amino acids, and antibiotics

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add this compound (at a defined concentration, e.g., 10 µM) in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): a. Add this compound in HBSS to the basolateral chamber. b. Add fresh HBSS to the apical chamber. c. Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the effect of this compound on the expression of progesterone-responsive genes.

Materials:

  • Endometrial cells or other progesterone-responsive cell lines

  • Cell culture medium

  • Progesterone

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., AURKA, CCNB1, FOXM1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Culture the cells to 70-80% confluency. Treat the cells with progesterone, this compound, or a combination of both for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for your target and housekeeping genes.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: In Vivo Study of Uterine Fibroid Regression in a Xenograft Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound on human uterine fibroid tissue.

dot

Caption: Experimental workflow for assessing this compound's efficacy in a uterine fibroid xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Human uterine fibroid tissue

  • Estrogen and progesterone pellets for sustained release

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

  • Materials for tissue processing, histology, and molecular analysis

Procedure:

  • Xenograft Implantation: Subcutaneously implant small fragments of human uterine fibroid tissue into the flanks of immunodeficient mice.

  • Hormone Supplementation: Implant pellets that release estrogen and progesterone to support the growth of the fibroid tissue.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group at a predetermined dose (e.g., 0.5 mg/kg/day, a dose shown to be effective in rats). Administer the vehicle to the control group.

  • Tumor Monitoring: Measure the tumor volume with calipers twice a week.

  • Endpoint Analysis: At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the mice and harvest the tumors.

  • Tissue Analysis:

    • Fix a portion of the tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Snap-freeze a portion of the tumor tissue for molecular analysis (e.g., qRT-PCR to assess the expression of progesterone-responsive genes).

Conclusion

This compound's high potency and selectivity for the progesterone receptor make it an exceptional tool for elucidating the complex roles of progesterone signaling in health and disease. The data and protocols presented in these application notes are intended to facilitate the design and execution of robust experiments, ultimately advancing our understanding of progesterone biology and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Immunohistochemical Analysis of Vilaprisan-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan is a highly potent and selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of uterine fibroids and endometriosis.[1] As an SPRM, this compound exhibits antagonistic effects on the progesterone receptor (PR), which plays a crucial role in the pathophysiology of these conditions.[1][2] Understanding the cellular and molecular changes induced by this compound in target tissues is paramount for elucidating its mechanism of action and assessing its therapeutic efficacy. Immunohistochemistry (IHC) is an indispensable tool for visualizing and quantifying these changes at the tissue level.

These application notes provide detailed protocols for the immunohistochemical analysis of tissues treated with this compound, with a focus on uterine fibroids and endometrial tissue. The protocols described herein are for key markers of cell proliferation, apoptosis, and hormone receptor status, which are critical for evaluating the biological effects of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist of the progesterone receptor, thereby inhibiting the downstream signaling pathways that promote the growth and survival of uterine fibroid cells. Progesterone signaling is known to activate pathways such as the Akt/MEK/ERK pathway, which are involved in cell proliferation.[3] By blocking the progesterone receptor, this compound is expected to downregulate these pro-proliferative pathways and induce apoptosis in target cells.

Vilaprisan_Signaling_Pathway cluster_cell Target Cell (e.g., Uterine Fibroid Cell) cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR binds & activates This compound This compound This compound->PR binds & blocks PRE Progesterone Response Element PR->PRE translocates & binds Gene_Transcription Gene Transcription (Proliferation, Survival) PRE->Gene_Transcription activates Akt_MEK_ERK Akt/MEK/ERK Pathway Gene_Transcription->Akt_MEK_ERK upregulates Cell_Proliferation Cell Proliferation & Survival Akt_MEK_ERK->Cell_Proliferation promotes IHC_Workflow Tissue_Collection 1. Tissue Collection (Uterine Fibroid/Endometrium) Fixation 2. Fixation (10% Neutral Buffered Formalin) Tissue_Collection->Fixation Processing 3. Tissue Processing & Paraffin Embedding Fixation->Processing Sectioning 4. Microtomy (4-5 µm sections) Processing->Sectioning Deparaffinization 5. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 6. Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking 7. Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-Ki-67) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody/Polymer Incubation Primary_Ab->Secondary_Ab Detection 10. Chromogen Detection (e.g., DAB) Secondary_Ab->Detection Counterstain 11. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting 12. Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging 13. Microscopy & Imaging Dehydration_Mounting->Imaging Analysis 14. Quantitative Analysis Imaging->Analysis IHC_Logic cluster_detection Detection System Start Start: FFPE Tissue Section Deparaffinize Deparaffinize & Rehydrate Start->Deparaffinize Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Block Block Endogenous Enzymes & Non-specific Binding Antigen_Retrieval->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody/Polymer Primary_Ab->Secondary_Ab Chromogen Add Chromogen Secondary_Ab->Chromogen Counterstain Counterstain Nuclei Chromogen->Counterstain Mount Dehydrate & Mount Counterstain->Mount Visualize Visualize & Analyze Mount->Visualize

References

Vilaprisan's Impact on Gene Expression: A Detailed Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the gene expression analysis of Vilaprisan, a selective progesterone receptor modulator (SPRM). This compound acts as a potent antagonist to the progesterone receptor (PR), and understanding its influence on gene expression is crucial for elucidating its mechanism of action and therapeutic potential, particularly in the context of gynecological disorders such as uterine fibroids and endometriosis.

An exploratory analysis of messenger RNA (mRNA) expression in the endometrial tissue of healthy women treated with this compound has revealed a significant downregulation of a majority of genes.[1] These affected genes are primarily involved in the regulation of the cell cycle and cell growth.[1] This finding underscores the antiproliferative effect of this compound at the molecular level.

Quantitative Gene Expression Analysis

The following table summarizes the observed downregulation of key genes in endometrial tissue following this compound treatment. These genes are critically involved in cell cycle progression, proliferation, and oncogenesis.

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)
AURKA Aurora Kinase AMitotic spindle formationDownregulated[1]
CCNB1 Cyclin B1G2/M transition of the cell cycleDownregulated[1]
DLGAP5 DLG Associated Protein 5Mitotic spindle assemblyDownregulated[1]
EIF4EBP1 Eukaryotic Translation Initiation Factor 4E Binding Protein 1Regulation of protein synthesisDownregulated
FOXM1 Forkhead Box M1Cell cycle progression, proliferationDownregulated
HOXA10 Homeobox A10Uterine development and receptivityDownregulated
MELK Maternal Embryonic Leucine Zipper KinaseCell cycle control, apoptosisDownregulated
MKI67 Marker of Proliferation Ki-67Proliferation markerDownregulated
MYC MYC Proto-OncogeneCell cycle progression, apoptosisDownregulated

Note: Specific quantitative fold-change values and statistical significance are based on exploratory analyses and may vary depending on the specific experimental conditions, dosage, and patient population. The provided information indicates a general trend of downregulation.

Experimental Protocols

To enable researchers to replicate and build upon these findings, detailed protocols for the key experiments are provided below.

Endometrial Tissue Biopsy and RNA Extraction

A standardized protocol for obtaining and processing endometrial tissue is crucial for reliable gene expression analysis.

Protocol:

  • Tissue Collection: Endometrial biopsies are collected from participants before and after a defined treatment period with this compound. A control group receiving a placebo is essential for comparison.

  • Sample Preservation: Immediately place the biopsy sample in an RNA stabilization reagent (e.g., RNAlater) to preserve RNA integrity.

  • Storage: Store the preserved tissue at -80°C until RNA extraction.

  • RNA Extraction:

    • Homogenize the tissue sample using a suitable method (e.g., bead beating or rotor-stator homogenizer).

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and purification steps.

    • Elute the purified RNA in RNase-free water.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended for downstream applications.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a targeted approach to quantify the expression levels of specific genes of interest.

Protocol:

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

    • Use a mix of oligo(dT) and random primers to ensure comprehensive cDNA synthesis.

  • Primer Design: Design or obtain validated primers specific to the target genes (e.g., AURKA, CCNB1, etc.) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes.

    • Calculate the relative gene expression changes using the ΔΔCt method.

Genome-Wide Gene Expression Profiling by RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the entire transcriptome, allowing for the discovery of novel gene expression changes.

Protocol:

  • Library Preparation:

    • Starting with high-quality total RNA, perform poly(A) selection to enrich for messenger RNA (mRNA).

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing:

    • Perform quality control on the prepared libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference human genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and control groups, controlling for false discovery rate (FDR).

Visualizing the Molecular Impact of this compound

To illustrate the key molecular processes affected by this compound, the following diagrams have been generated using the DOT language.

cluster_0 This compound Treatment Workflow Patient Patient Cohort (Uterine Fibroids/Endometriosis) Treatment This compound Administration Patient->Treatment Biopsy Endometrial Tissue Biopsy Treatment->Biopsy RNA_Extraction Total RNA Extraction Biopsy->RNA_Extraction QC RNA Quality Control (RIN > 7) RNA_Extraction->QC Analysis Gene Expression Analysis (qRT-PCR / RNA-Seq) QC->Analysis cluster_1 Progesterone Receptor Signaling Pathway Inhibition by this compound Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR activates Nucleus Nucleus PR->Nucleus translocates to Downregulation Downregulation of Gene Expression PR->Downregulation This compound This compound This compound->PR antagonizes PRE Progesterone Response Element (PRE) Nucleus->PRE binds to Transcription Gene Transcription (Cell Cycle & Proliferation Genes) PRE->Transcription initiates cluster_2 Logical Relationship of this compound's Action This compound This compound PR_Antagonism Progesterone Receptor Antagonism This compound->PR_Antagonism Gene_Downregulation Downregulation of Cell Cycle & Growth Genes PR_Antagonism->Gene_Downregulation Antiproliferative_Effect Antiproliferative Effect in Endometrium Gene_Downregulation->Antiproliferative_Effect Therapeutic_Outcome Therapeutic Outcome (e.g., reduced fibroid growth) Antiproliferative_Effect->Therapeutic_Outcome

References

Application Notes and Protocols for Long-term Vilaprisan Treatment in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilaprisan (formerly BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM) that was under development for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2][3][4][5] As an SPRM, this compound exhibits tissue-specific progesterone receptor agonist and antagonist effects. This unique profile offered a promising therapeutic approach by inhibiting the proliferative effects of progesterone in the uterus, leading to a reduction in the size of uterine fibroids and a decrease in associated menstrual bleeding.

The clinical development of this compound, however, was halted due to adverse findings in long-term preclinical toxicology studies in rodents. Specifically, a 2-year carcinogenicity study in rats and mice revealed abnormalities of the adrenals, uterus, and skin. While these findings were later considered likely to be rodent-specific, the clinical development program was ultimately terminated.

These application notes provide an overview of the long-term this compound treatment protocols in rodent models based on publicly available information. It is important to note that detailed protocols and quantitative data from the pivotal long-term carcinogenicity studies are not fully available in the public domain.

Progesterone Receptor Signaling Pathway

This compound, as a selective progesterone receptor modulator, interacts with the progesterone receptor (PR), which exists in two main isoforms, PR-A and PR-B. The binding of progesterone to these receptors typically leads to the transcription of target genes that regulate various processes in female reproductive tissues. This compound competitively blocks the progesterone receptor in the endometrium, which can lead to the interruption of an ongoing pregnancy in animal models.

G cluster_cell Target Cell This compound This compound PR Progesterone Receptor (PR-A/PR-B) This compound->PR Binds to PRE Progesterone Response Element (PRE) PR->PRE Binding to DNA TargetGenes Target Gene Transcription (Blocked) PRE->TargetGenes Modulates Progesterone Progesterone Progesterone->PR Competes with

This compound's Mechanism of Action.

Experimental Protocols in Rodent Models

Detailed protocols for the long-term carcinogenicity studies of this compound are not publicly available. However, based on standard practices for such studies, a general protocol can be outlined. Shorter-term preclinical studies offer more insight into specific methodologies used with this compound.

General Protocol for 2-Year Rodent Carcinogenicity Bioassay

This is a generalized protocol based on industry standards for long-term toxicology studies.

  • Objective: To assess the carcinogenic potential of this compound after long-term daily administration to rats and mice.

  • Animal Models:

    • Sprague-Dawley rats

    • CD-1 or similar mouse strain

  • Groups:

    • Control group (vehicle only)

    • Low-dose this compound group

    • Mid-dose this compound group

    • High-dose this compound group

  • Administration:

    • Route: Oral (gavage or in feed)

    • Frequency: Daily

    • Duration: Up to 2 years

  • Parameters Monitored:

    • Clinical signs of toxicity and mortality (daily)

    • Body weight and food consumption (weekly/bi-weekly)

    • Palpation for masses (weekly)

    • Hematology and clinical chemistry (at interim and terminal sacrifices)

    • Urinalysis (at interim and terminal sacrifices)

    • Full histopathological examination of all organs and tissues at terminal sacrifice, with special attention to target organs.

Early Pregnancy Termination Test in Rats

This in vivo model was used to predict the progesterone antagonistic activity of this compound.

  • Objective: To determine the ability of this compound to interrupt an ongoing pregnancy.

  • Animal Model: Pregnant female rats.

  • Methodology:

    • Mated female rats are confirmed to be pregnant.

    • This compound is administered orally at various doses during a critical window of gestation.

    • A control group receives the vehicle only.

    • The number of successful pregnancies and implantation sites are assessed at a later time point.

    • The effective dose for pregnancy termination is determined.

Human Uterine Fibroid Xenograft Model in Immunodeficient Mice

This model was used to assess the efficacy of this compound on human target tissue.

  • Objective: To evaluate the effect of this compound on the growth of human uterine fibroid tissue.

  • Animal Model: Immunodeficient mice (e.g., SCID or nude mice).

  • Methodology:

    • Human uterine fibroid tissue is obtained from patients.

    • The tissue is transplanted into the immunodeficient mice.

    • Mice are treated with estrogen and progesterone to stimulate fibroid growth.

    • This compound is administered at various doses.

    • Tumor volume and weight are measured over the course of the treatment.

Data from Rodent Studies

Quantitative data from the long-term carcinogenicity studies are not publicly available. The following table summarizes the key qualitative findings.

Study TypeAnimal ModelDurationKey FindingsCitation
CarcinogenicityRats and Mice2 yearsAbnormalities of the adrenals, uterus, and skin, including preneoplastic and neoplastic endometrial and adrenal findings, and cutaneous sarcomas.

Data from shorter-term preclinical studies are available and summarized below.

ExperimentAnimal ModelThis compound DoseOutcomeCitation
Early Pregnancy TerminationRat0.5 mg/kg (oral)Complete termination of pregnancy
Endometrial Transformation AssayRabbitNot specifiedPotent antagonistic effects
Uterine Fibroid XenograftImmunodeficient Mouse3 mg/kg/day95% reduction in fibroid tumor weight gain

Experimental Workflow and Signaling Diagrams

The following diagrams illustrate a typical workflow for a long-term rodent carcinogenicity study and the general signaling pathway affected by this compound.

G cluster_workflow Long-Term Carcinogenicity Study Workflow DoseRange Dose Range Finding (Short-term studies) ChronicDosing Chronic Dosing (Up to 2 years) DoseRange->ChronicDosing Monitoring In-life Monitoring (Clinical signs, body weight, etc.) ChronicDosing->Monitoring Interim Interim Sacrifice & Necropsy Monitoring->Interim Terminal Terminal Sacrifice & Full Necropsy Monitoring->Terminal Histo Histopathology Interim->Histo Terminal->Histo Analysis Data Analysis & Reporting Histo->Analysis

General Workflow for a 2-Year Rodent Bioassay.

Conclusion

Long-term treatment of rodent models with this compound in 2-year carcinogenicity studies resulted in significant safety findings, including the development of tumors in the adrenal glands, uterus, and skin. These findings led to the discontinuation of the clinical development of this compound. While the detailed protocols and quantitative data from these pivotal studies are not publicly available, the overall outcome underscores the critical role of long-term animal studies in drug development to identify potential safety risks. Shorter-term preclinical studies in rodents had demonstrated the efficacy of this compound in models of gynecological diseases. The discrepancy between the promising efficacy and the long-term safety findings highlights the complexities of drug development and the importance of comprehensive toxicological evaluation.

References

Troubleshooting & Optimization

Vilaprisan solubility and stability in different research buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for the use of Vilaprisan in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent like DMSO. This stock solution can then be further diluted with your aqueous research buffer (e.g., PBS, cell culture medium) to the desired final concentration for your experiment. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored under specific conditions to ensure its stability. The solid powder form should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain its integrity. It is also advisable to protect the compound from direct sunlight.

Q4: How stable is this compound in solution?

A4: this compound is stable under the recommended storage conditions. A study has shown that this compound is stable in plasma for at least 544 days when stored at -20°C. When preparing working solutions in aqueous buffers, it is best practice to prepare them fresh for each experiment and use them promptly to avoid potential degradation or precipitation. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation of the compound.

Q6: What is the primary metabolic pathway of this compound?

A6: In vivo, this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through oxidation reactions. Aldoketoreductases also contribute to its metabolism to a lesser extent. This is an important consideration for in vitro studies using liver microsomes or other metabolically active systems.

Data Presentation

Table 1: this compound Solubility

Solvent/Buffer SystemSolubilityReference
Aqueous Solution (acidic and neutral pH)< 0.1 mg/100 mL
Aqueous Solution9 mg/L
DMSOSoluble (Specific limit not published)Inferred from common lab practice
PBSPoorly Soluble (Specific data not available)Inferred from aqueous solubility
Cell Culture MediaPoorly Soluble (Specific data not available)Inferred from aqueous solubility

Table 2: this compound Storage and Stability

FormStorage TemperatureStability NotesReference
Solid Powder-20°CStable under recommended conditions.
In Solvent (e.g., DMSO)-80°CAvoid repeated freeze-thaw cycles.
In Plasma-20°CStable for at least 544 days.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

Objective: To prepare a stock solution of this compound in DMSO and subsequently dilute it to a final concentration in an aqueous research buffer.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Target aqueous buffer (e.g., PBS, DMEM, RPMI-1640) pre-warmed to the desired temperature if for cell-based assays.

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Preparing the DMSO Stock Solution: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM). d. Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Preparing the Working Solution: a. Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your aqueous buffer. Note: To avoid solvent toxicity in cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%. b. Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer. c. Immediately vortex or gently mix the working solution to ensure homogeneity and prevent precipitation. d. Use the freshly prepared working solution for your experiment without delay.

  • Storage of Stock Solution: a. Aliquot the remaining DMSO stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve add_stock Add Stock to Aqueous Buffer dissolve->add_stock Dilute store Aliquot and Store at -80°C dissolve->store mix Mix Immediately add_stock->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

G This compound This compound oxidation Oxidation This compound->oxidation CYP3A4 reduction Reduction This compound->reduction Aldoketoreductases metabolites Metabolites oxidation->metabolites reduction->metabolites

Caption: Primary metabolic pathways of this compound.

References

Overcoming Vilaprisan's off-target effects in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of Vilaprisan in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly potent and selective progesterone receptor modulator (SPRM) with strong antagonistic activity at the progesterone receptor (PR).[1] It binds selectively to the PR, inhibiting the effects of progesterone.[2] This leads to a reduction in the proliferation of progesterone-dependent tissues. This compound acts as both an agonist and antagonist depending on the tissue, allowing for nuanced hormonal modulation.[2]

Q2: What are the known off-target effects of this compound?

The primary known off-target effect of this compound is a weak antagonistic activity at the glucocorticoid receptor (GR).[1][3] However, its in vitro anti-glucocorticoid activity is significantly lower than that of mifepristone. This compound shows no significant estrogenic, anti-estrogenic, androgenic, or mineralocorticoid activity.

Q3: Why was the clinical development of this compound discontinued?

The clinical development of this compound was halted due to safety concerns arising from long-term toxicological studies in rodents.

Q4: At what concentration should I use this compound in my in vitro experiments to ensure selectivity?

To ensure high selectivity for the progesterone receptor and minimize off-target effects, it is recommended to use this compound at concentrations well below its IC50 for the glucocorticoid receptor. Based on available data, concentrations in the low nanomolar range (e.g., 0.1-10 nM) should be sufficient to achieve potent PR antagonism with minimal GR interaction.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell-based assays.
  • Question: My results with this compound are variable. What could be the cause?

  • Answer:

    • Cell Line Variability: Ensure your cell line expresses the progesterone receptor. Different cell lines may have varying levels of PR and other steroid receptors, influencing the response to this compound.

    • Concentration Range: Using excessively high concentrations of this compound may lead to off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

    • Controls: Always include appropriate controls in your experiments:

      • Vehicle Control: To control for the effect of the solvent used to dissolve this compound.

      • Positive Control: A known progesterone receptor agonist (e.g., progesterone) to confirm the responsiveness of your assay system.

      • Negative Control: A compound known not to interact with the progesterone receptor.

Issue 2: Observing potential glucocorticoid-related effects.
  • Question: I suspect this compound is causing glucocorticoid-related effects in my experiment. How can I confirm and mitigate this?

  • Answer:

    • Confirmation:

      • Use a GR Antagonist: Co-treat your cells with this compound and a specific GR antagonist (e.g., mifepristone at a concentration that selectively blocks GR). If the suspected off-target effect is diminished, it is likely mediated by the glucocorticoid receptor.

      • GR-Negative Cell Line: If possible, repeat the experiment in a cell line that does not express the glucocorticoid receptor.

    • Mitigation:

      • Lower this compound Concentration: As this compound's affinity for GR is significantly lower than for PR, reducing the concentration may eliminate the off-target effect while maintaining PR antagonism.

      • Alternative SPRM: If GR cross-reactivity remains an issue, consider using an alternative SPRM with a different selectivity profile.

Quantitative Data

Table 1: In Vitro Antagonistic Activity of this compound

ReceptorIC50 (nmol/L)
Progesterone Receptor A0.09 ± 0.0005
Progesterone Receptor B0.095 ± 0.001
Glucocorticoid Receptor957 ± 42
Androgen ReceptorNo activity reported
Estrogen Receptor αNo activity reported
Estrogen Receptor βNo activity reported
Mineralocorticoid ReceptorNo activity reported

Experimental Protocols

Protocol 1: Progesterone Receptor (PR) Antagonist Transactivation Assay

This protocol is designed to quantify the antagonist activity of this compound on the human progesterone receptor using a cell-based luciferase reporter assay.

Materials:

  • Human cell line expressing the progesterone receptor and a PR-responsive luciferase reporter construct (e.g., T47D cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Progesterone (agonist)

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Prepare a stock solution of progesterone.

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the this compound dilutions to the wells.

    • Immediately add progesterone at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the vehicle control.

    • Include a vehicle control (medium only) and a progesterone-only control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter).

    • Plot the percentage of inhibition of the progesterone response against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Glucocorticoid Receptor (GR) Cross-Reactivity Assay

This protocol assesses the potential off-target antagonist activity of this compound at the glucocorticoid receptor.

Materials:

  • Human cell line expressing the glucocorticoid receptor and a GR-responsive luciferase reporter construct (e.g., A549 cells)

  • Cell culture medium with FBS and antibiotics

  • Dexamethasone (GR agonist)

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound. Prepare a stock solution of dexamethasone.

  • Treatment:

    • Treat cells with the this compound dilutions.

    • Immediately add dexamethasone at its EC80 concentration to all wells except the vehicle control.

    • Include a vehicle control and a dexamethasone-only control.

  • Incubation: Incubate for 18-24 hours.

  • Luciferase Assay: Measure luciferase activity as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine if this compound inhibits the dexamethasone-induced luciferase expression and to calculate an IC50 for GR antagonism.

Visualizations

Vilaprisan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Blocks Progesterone Progesterone Progesterone->PR Binds PR_HSP PR-HSP Complex HSP HSP PR_HSP->PR Dissociation Vilaprisan_PR This compound-PR Complex PRE Progesterone Response Element (PRE) Vilaprisan_PR->PRE Binds Gene_Repression Target Gene Repression PRE->Gene_Repression Leads to

Caption: this compound's primary signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Results with this compound Check_Concentration Is this compound concentration in the optimal range? Start->Check_Concentration Check_Controls Are appropriate controls (vehicle, positive, negative) included? Check_Concentration->Check_Controls Yes Optimize_Concentration Perform dose-response curve to find optimal concentration Check_Concentration->Optimize_Concentration No Suspect_Off_Target Suspect off-target effects (e.g., glucocorticoid-like) Check_Controls->Suspect_Off_Target Yes Implement_Controls Incorporate proper controls into the experiment Check_Controls->Implement_Controls No GR_Antagonist_Test Co-treat with a specific GR antagonist Suspect_Off_Target->GR_Antagonist_Test Optimize_Concentration->Check_Concentration Implement_Controls->Check_Controls GR_Negative_Cell_Line Use a GR-negative cell line GR_Antagonist_Test->GR_Negative_Cell_Line Resolution Problem Resolved GR_Negative_Cell_Line->Resolution

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results in Vilaprisan-Treated Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Vilaprisan-treated cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective progesterone receptor modulator (SPRM) with strong antagonistic activity on the progesterone receptor (PR). In most cellular contexts, it is expected to inhibit progesterone-dependent gene expression and cellular processes.[1][2]

Q2: What are the expected effects of this compound on cancer cell lines?

In progesterone receptor-positive (PR+) cell lines, particularly those derived from uterine fibroids or certain breast cancers, this compound is expected to have an anti-proliferative effect. This is achieved by down-regulating the expression of genes involved in cell cycle progression and cell growth, such as MYC and MKI67.[1][2]

Q3: Can this compound ever act as an agonist (i.e., stimulate a progesterone-like response)?

While this compound is predominantly a PR antagonist, SPRMs can exhibit mixed agonist-antagonist activity depending on the specific cellular context.[1] This can be influenced by the ratio of PR-A and PR-B isoforms, the expression levels of co-activators and co-repressors, and crosstalk with other signaling pathways within a given cell line. An unexpected weak agonist effect is a plausible, though not commonly reported, unexpected result.

Q4: Why was the clinical development of this compound discontinued?

The clinical development of this compound was halted due to safety concerns arising from long-term preclinical studies in rodents, which showed an increased occurrence of certain tumors. These findings were considered likely to be rodent-specific, but led to the discontinuation of the clinical program.

Q5: Are there known off-target effects for this compound?

In vitro studies have shown that this compound is highly selective for the progesterone receptor, with very low affinity for other steroid receptors such as the glucocorticoid, mineralocorticoid, and estrogen receptors. Unlike some other SPRMs, significant off-target effects are not a primary concern with this compound.

Troubleshooting Guide for Unexpected Results

Scenario 1: Attenuated or No Anti-Proliferative Effect

You are treating a PR-positive cell line with this compound and observe a weaker-than-expected or no reduction in cell proliferation.

Possible Cause Suggested Action
Low Progesterone Receptor (PR) Expression Confirm PR expression levels in your cell line using Western blot or qPCR. PR expression can drift with continuous passaging.
Incorrect this compound Concentration Perform a dose-response curve to ensure you are using an optimal concentration for your specific cell line.
Cell Line Resistance The cell line may have intrinsic or acquired resistance. This could be due to mutations in the PR or alterations in downstream signaling pathways.
Presence of Agonistic Factors in Media Ensure that the cell culture media does not contain other hormones or factors that could be promoting proliferation through alternative pathways.
Scenario 2: Paradoxical Increase in Cell Proliferation

You are treating a PR-positive cell line with this compound and observe an unexpected increase in cell proliferation.

Possible Cause Suggested Action
Agonistic Activity in a Specific Context The cell line may have a unique ratio of PR co-activators to co-repressors, causing this compound to act as a partial agonist.
Crosstalk with Growth Factor Signaling This compound might be indirectly activating other pro-proliferative pathways, such as the EGFR/MAPK pathway, through non-genomic PR signaling.
Off-Target Effects (less likely) Although this compound is highly selective, rule out potential off-target effects by examining the activation of other signaling pathways.
Experimental Artifact Repeat the experiment with careful controls, including a vehicle-only control and a positive control for proliferation.

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for assessing cell viability by measuring the metabolic activity of cellular enzymes.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 6-24 hours.

  • Treatment: Add this compound at various concentrations to the appropriate wells. Include a vehicle-only control.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.

  • Incubation for Solubilization: Leave at room temperature in the dark for 2 hours.

  • Absorbance Reading: Record absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is for detecting the expression and phosphorylation status of key proteins.

  • Sample Preparation: Lyse this compound-treated and control cells in 1X SDS sample buffer.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PR, anti-p-ERK, anti-c-Myc, anti-Ki67) overnight at 4°C.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of target genes.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest (e.g., MYC, MKI67, PGR), and cDNA template.

  • qPCR Run: Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for detecting and quantifying apoptosis by flow cytometry.

  • Cell Collection: Collect both adherent and floating cells from this compound-treated and control cultures.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 4 hours.

Visualizations

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) (inactive, with HSPs) This compound->PR Blocks Anti_Proliferation Inhibition of Proliferation This compound->Anti_Proliferation Progesterone Progesterone Progesterone->PR Binds PR_active Active PR Dimer PR->PR_active Dimerizes HSPs HSPs PR->HSPs Releases Src c-Src PR->Src Activates (Non-genomic) PRE Progesterone Response Element (PRE) PR_active->PRE Binds MAPK_cascade MAPK Cascade (ERK) Src->MAPK_cascade Proliferation Cell Proliferation MAPK_cascade->Proliferation Crosstalk Gene_Expression Target Gene Expression (e.g., MYC, MKI67) PRE->Gene_Expression Activates Gene_Expression->Proliferation

Caption: Canonical and non-canonical progesterone receptor signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., No effect or increased proliferation) Check_PR 1. Verify PR Expression (Western Blot / qPCR) Start->Check_PR Result_PR PR expression confirmed? Check_PR->Result_PR Check_Dose 2. Perform Dose-Response Curve (MTT / Viability Assay) Result_Dose Optimal dose identified? Check_Dose->Result_Dose Check_Crosstalk 3. Investigate Pathway Crosstalk (Western Blot for p-ERK, p-Akt) Result_Crosstalk Crosstalk activated? Check_Crosstalk->Result_Crosstalk Apoptosis_Assay 4. Assess Apoptosis vs. Proliferation (Annexin V / PI Staining) Conclusion Formulate Hypothesis: - Cell line resistance - Context-dependent agonism - Pathway activation Apoptosis_Assay->Conclusion Result_PR->Check_Dose Yes Revise_Protocol Revise Experimental Protocol Result_PR->Revise_Protocol No Result_Dose->Check_Crosstalk Yes Result_Dose->Revise_Protocol No Result_Crosstalk->Apoptosis_Assay

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Vilaprisan-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The clinical development of Vilaprisan was discontinued due to safety concerns arising from long-term rodent studies, which included findings of abnormalities in the adrenal glands, uterus, and skin.[1][2] While hepatotoxicity is a known concern for the class of Selective Progesterone Receptor Modulators (SPRMs), specific details regarding this compound-induced liver injury in these preclinical studies are not extensively published. Therefore, this guide is based on the known class effects of SPRMs, the established mechanisms of progesterone-related liver injury, and general principles of drug-induced liver injury (DILI) assessment in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is hepatotoxicity a concern for this compound, a selective progesterone receptor modulator (SPRM)?

A1: While the primary reasons for halting this compound's development were related to long-term findings in other organs in rodent studies, hepatotoxicity is a known class effect of SPRMs.[3][4] For instance, ulipristal acetate, another SPRM, has been associated with cases of severe liver injury in clinical use.[5] Furthermore, progesterone itself has been shown to exacerbate drug-induced liver injury in animal models, suggesting a potential mechanism for progesterone receptor modulators to influence liver health.

Q2: What is the likely mechanism of this compound-induced hepatotoxicity?

A2: The precise mechanism for this compound is not fully elucidated. However, based on studies of progesterone's effect on the liver, a plausible hypothesis involves the modulation of immune responses within the liver. Progesterone can exacerbate immune-mediated hepatotoxic responses, a process that involves Kupffer cells (the resident macrophages of the liver) and the Extracellular signal-regulated kinase (ERK) pathway. This can lead to an inflammatory cascade, contributing to liver cell damage.

Q3: Which animal models are most suitable for studying this compound-induced hepatotoxicity?

A3: Rodent models, such as Sprague-Dawley rats and C57BL/6 mice, are commonly used for DILI studies and were used in the long-term carcinogenicity studies of this compound and other SPRMs like ulipristal acetate. The choice of species and strain may depend on the specific research question, as metabolic profiles and susceptibility to liver injury can vary.

Q4: What are the key indicators of hepatotoxicity to monitor in animal models treated with this compound?

A4: Key indicators include:

  • Biochemical markers: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury. Alkaline phosphatase (ALP) and bilirubin can indicate cholestatic injury.

  • Histopathology: Microscopic examination of liver tissue is crucial for identifying cellular necrosis, inflammation, steatosis (fatty change), and other structural changes.

  • Organ weight: An increase in liver-to-body weight ratio can suggest organ swelling or hypertrophy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High mortality in high-dose groups Dose is too high and causing acute systemic toxicity, not just hepatotoxicity.- Perform a dose-range finding study with smaller dose increments.- Monitor animals more frequently for clinical signs of distress.- Consider a different route of administration that may reduce peak plasma concentrations.
No significant elevation in ALT/AST levels - Dose is too low.- Duration of treatment is too short.- Animal model is resistant to this compound-induced hepatotoxicity.- Timing of blood collection is not optimal.- Increase the dose in subsequent cohorts.- Extend the duration of the study.- Consider using a different, more susceptible rodent strain.- Conduct a time-course study to determine the peak of enzyme elevation.
Inconsistent histopathological findings - Variability in individual animal responses.- Improper tissue fixation or processing.- Subjectivity in pathological assessment.- Increase the number of animals per group to improve statistical power.- Ensure standardized protocols for tissue collection, fixation, and staining.- Have a board-certified veterinary pathologist perform a blinded evaluation of the slides.
Discrepancy between biochemical and histopathological findings - Mild cellular damage may not be sufficient to cause significant enzyme leakage.- Enzyme levels may have already peaked and returned to baseline at the time of necropsy.- Correlate findings with other markers of liver injury (e.g., inflammatory cytokines, oxidative stress markers).- Include interim blood collection points to capture the kinetics of liver enzyme changes.

Quantitative Data

Specific quantitative data on this compound-induced hepatotoxicity from preclinical studies is not publicly available. However, data from a 104-week carcinogenicity study of another SPRM, ulipristal acetate, in Sprague-Dawley rats provides a relevant example of dose levels used in long-term rodent studies.

Table 1: Ulipristal Acetate Dose Levels in a 104-Week Rat Carcinogenicity Study

Group Dose (mg/kg/day) Observations
ControlVehicleNo treatment-related findings.
Low Dose1Non-neoplastic findings in various organs, considered related to the pharmacological action of the compound.
Mid Dose3Dose-dependent non-neoplastic findings.
High Dose10UPA exposure was 67 times the human therapeutic exposure. Non-neoplastic findings in the liver and other organs were observed.

Experimental Protocols

The following are generalized protocols for assessing DILI, which can be adapted for studying this compound.

Protocol 1: Acute Hepatotoxicity Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: this compound (Low dose)

    • Group 3: this compound (Mid dose)

    • Group 4: this compound (High dose)

    • Group 5: Positive control (e.g., Acetaminophen, 300 mg/kg)

  • Dosing: Administer this compound or vehicle orally (p.o.) once daily for 7 to 14 days. Doses should be determined from range-finding studies.

  • Monitoring: Monitor animals daily for clinical signs of toxicity.

  • Sample Collection: 24 hours after the last dose, collect blood via cardiac puncture under anesthesia for serum biochemistry (ALT, AST).

  • Necropsy: Euthanize animals and perform a gross examination. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular analysis.

  • Analysis: Analyze serum for liver enzymes. Process fixed liver tissue for hematoxylin and eosin (H&E) staining and microscopic evaluation.

Protocol 2: Sub-chronic Hepatotoxicity Study in Rats
  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week.

  • Grouping: Randomly assign animals to groups (n=10 per sex per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (Mid dose)

    • Group 4: this compound (High dose)

  • Dosing: Administer this compound or vehicle orally (p.o.) once daily for 28 or 90 days.

  • Monitoring: Conduct weekly clinical observations and body weight measurements.

  • Sample Collection: Collect blood at baseline and at the end of the study for hematology and serum biochemistry.

  • Necropsy and Histopathology: At the end of the treatment period, euthanize the animals and perform a full necropsy. Weigh the liver and other organs. Collect liver tissue for histopathological examination.

Visualizations

G cluster_0 Hepatocyte cluster_1 Kupffer Cell This compound This compound PR Progesterone Receptor (PR) This compound->PR Modulates PR_KC Progesterone Receptor (PR) This compound->PR_KC Modulates DILI_Agent Co-administered DILI Agent (e.g., Halothane) Metabolites Reactive Metabolites DILI_Agent->Metabolites Stress Cellular Stress Metabolites->Stress Injury Hepatocyte Injury Stress->Injury ERK ERK Pathway Activation PR_KC->ERK Chemokines Chemokine Production (CXCL1, CXCL2) ERK->Chemokines Chemokines->Injury

Caption: Hypothetical signaling pathway of this compound-exacerbated DILI.

G start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization & Grouping acclimatization->grouping dosing Daily Dosing (this compound/Vehicle) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring blood_collection Blood Collection (Biochemistry) monitoring->blood_collection necropsy Necropsy & Organ Weight blood_collection->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis end End of Study data_analysis->end

Caption: General experimental workflow for a DILI study.

G start Unexpected Observation (e.g., No ALT elevation) check_dose Is the dose appropriate? start->check_dose check_duration Is the study duration sufficient? check_dose->check_duration Yes increase_dose Action: Increase Dose check_dose->increase_dose No check_model Is the animal model appropriate? check_duration->check_model Yes extend_study Action: Extend Duration check_duration->extend_study No change_model Action: Change Model check_model->change_model No end Re-evaluate Experiment check_model->end Yes increase_dose->end extend_study->end change_model->end

Caption: Troubleshooting decision tree for unexpected results.

References

Troubleshooting Vilaprisan's variable efficacy in in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variable efficacy with Vilaprisan in in vitro experiments.

This compound: Summary of In Vitro Profile

This compound is a highly potent and selective progesterone receptor modulator (SPRM) that acts as a progesterone receptor (PR) antagonist.[1][2] It exhibits high binding affinity for both progesterone receptor isoforms, PR-A and PR-B, with no agonistic activity observed in transactivation assays.[3] Its action is tissue-specific, capable of exerting agonist, antagonist, or mixed effects depending on the cellular context.[4][5]

ParameterReported ValueReference
IC50 (PR-A) 0.095 nM
IC50 (PR-B) 0.090 nM
Binding Affinity High and selective for human PR
Off-Target Activity No significant glucocorticoid, mineralocorticoid, estrogenic, or anti-estrogenic activity in vitro.
Metabolism Primarily metabolized by CYP3A4.

Troubleshooting Guide: Common Issues with this compound In Vitro

Problem Potential Cause(s) Recommended Solution(s)
Higher than expected IC50 values / Low Potency 1. Compound Degradation: this compound is a lipophilic compound that may be unstable in certain solvents or after multiple freeze-thaw cycles. 2. Low PR Expression: The cell line used may have low or variable expression of progesterone receptors. 3. Cell Culture Media Components: Phenol red in media has weak estrogenic activity which can interfere with hormonal assays. Endogenous steroids in non-stripped serum can also compete for receptor binding. 4. Incorrect Assay Conditions: Incubation times may be too short for this compound to exert its full effect.1. Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. 2. Confirm PR expression levels in your cell line using qPCR or Western blot. Consider using a PR-positive cell line like T47D or MCF-7. 3. Use phenol red-free media and charcoal-stripped serum to remove confounding factors. 4. Optimize incubation time (e.g., 24, 48, 72 hours) to determine the optimal window for your specific assay and cell line.
Inconsistent Results / High Variability 1. Cell Line Instability: Receptor expression can change with increasing passage numbers. 2. Cell Seeding Inconsistency: Uneven cell distribution in plates can lead to high well-to-well variability. 3. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic effects at higher concentrations.1. Use cells from a consistent and low passage number. Regularly check PR expression. 2. Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even distribution. 3. Maintain a consistent and low final solvent concentration across all wells, including vehicle controls.
Unexpected Agonist Activity 1. Cell-Specific Factors: The balance of co-activators and co-repressors in a particular cell line can influence the activity of SPRMs, potentially leading to partial agonist effects. 2. Off-Target Effects: While this compound is highly selective, at very high concentrations it could interact with other signaling pathways.1. Characterize the expression of key PR co-regulators in your cell line. Compare results across different PR-positive cell lines. 2. Perform a literature search for potential off-target effects in your specific cellular model. Include antagonists for other relevant receptors to rule out cross-reactivity.
Cell Line Shows No Response 1. Absence of PR Expression: The chosen cell line may not express progesterone receptors. 2. Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell.1. Verify PR expression via qPCR or Western blot. If negative, select a different, PR-positive cell line. 2. Investigate the expression of common drug efflux pumps. If present, consider using an inhibitor of these pumps to see if responsiveness is restored.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing different IC50 values for this compound compared to published data?

A1: Discrepancies in IC50 values can arise from several factors. Firstly, ensure your experimental conditions align with the published methodology. Key variables include the cell line used, passage number, serum type (charcoal-stripped vs. regular), incubation time, and the specific assay endpoint being measured. Cell lines can exhibit genetic drift over time, leading to changes in progesterone receptor expression or signaling pathway components. Finally, confirm the purity and stability of your this compound stock.

Q2: Can the choice of cell line affect this compound's activity?

A2: Absolutely. This compound's effect is tissue- and cell-specific. The response to this compound depends on the relative expression levels of PR-A and PR-B, as well as the cellular context of co-activators and co-repressors that modulate PR activity. A cell line with a different ratio of PR isoforms or co-regulatory proteins may exhibit a different response to this compound.

Q3: What is the appropriate solvent and concentration for this compound in in vitro assays?

A3: this compound is a lipophilic compound, so it is typically dissolved in DMSO to create a high-concentration stock solution. For cell-based assays, it is crucial to dilute the stock solution in your cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: How can I be sure the observed effects are mediated by the progesterone receptor?

A4: To confirm that this compound's effects are PR-mediated, you can perform several control experiments. One approach is to use a PR-negative cell line as a negative control; these cells should not respond to this compound. Another method is to use a PR antagonist, such as mifepristone, in combination with this compound to see if it blocks the observed effect. Additionally, you could use siRNA to knock down PR expression and determine if this abrogates the response to this compound.

Key Experimental Protocols

Progesterone Receptor (PR) Transactivation Assay

This assay measures the ability of this compound to inhibit progesterone-induced gene transcription.

  • Cell Seeding: Seed a PR-positive cell line (e.g., T47D) in a 96-well plate in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.

  • Transfection: Co-transfect the cells with a progesterone response element (PRE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours. Then, add a fixed concentration of progesterone (or another PR agonist) to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of this compound concentration to determine the IC50 value.

Cell Proliferation Assay (e.g., using WST-1 or similar)

This assay assesses the anti-proliferative effects of this compound.

  • Cell Seeding: Seed a PR-positive, progesterone-responsive cell line (e.g., T47D, MCF-7) in a 96-well plate in phenol red-free medium with charcoal-stripped serum. Allow cells to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or vehicle control. Include a positive control for proliferation (e.g., progesterone or estradiol, depending on the cell line) and a negative control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours), allowing for multiple cell divisions.

  • Reagent Addition: Add a cell proliferation reagent (e.g., WST-1) to each well and incubate for the time recommended by the manufacturer (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Subtract the background absorbance and plot the absorbance values against the logarithm of this compound concentration to determine its effect on cell viability/proliferation.

Visualizations: Pathways and Workflows

Vilaprisan_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds and Blocks PR_dimer Active PR Dimer This compound->PR_dimer Prevents Formation Progesterone Progesterone Progesterone->PR Binds and Activates PR_HSP Inactive PR-HSP Complex PR->PR_HSP Binding PR->PR_dimer Dimerization HSP HSP Complex HSP->PR_HSP Binding PR_HSP->PR Dissociation PR_HSP->PR PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription Modulates Anti_proliferative Anti-proliferative Effects Gene_Transcription->Anti_proliferative Leads to

Caption: this compound's antagonist action on the progesterone receptor signaling pathway.

Experimental_Workflow start Start: Hypothesis prep Prepare this compound Stock (e.g., in DMSO) start->prep culture Culture PR-positive cells (e.g., T47D) prep->culture seed Seed cells in multi-well plates culture->seed treat Treat cells with this compound (serial dilutions) & controls seed->treat incubate Incubate for defined period (e.g., 24-72h) treat->incubate assay Perform desired assay (e.g., Transactivation, Proliferation) incubate->assay read Read results (e.g., Luminescence, Absorbance) assay->read analyze Analyze data & calculate IC50 read->analyze end End: Conclusion analyze->end

Caption: A typical experimental workflow for in vitro testing of this compound.

Troubleshooting_Tree start Inconsistent/Unexpected This compound Efficacy q_pr Is PR expression confirmed in your cell line? start->q_pr a_pr_no Action: Verify PR expression (qPCR/Western Blot). Select new cell line if negative. q_pr->a_pr_no No q_media Are you using phenol red-free media & charcoal-stripped serum? q_pr->q_media Yes a_media_no Action: Switch to appropriate media and serum to reduce interfering substances. q_media->a_media_no No q_compound Is this compound stock fresh and properly stored? q_media->q_compound Yes a_compound_no Action: Prepare fresh stock solution. Minimize freeze-thaw cycles. q_compound->a_compound_no No q_controls Are vehicle and positive controls behaving as expected? q_compound->q_controls Yes a_controls_no Action: Troubleshoot assay reagents and basic setup. Check solvent concentration. q_controls->a_controls_no No end Consult further literature on cell-specific factors. q_controls->end Yes

Caption: A decision tree for troubleshooting this compound's in vitro efficacy.

References

Challenges in long-term administration of Vilaprisan in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilaprisan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective progesterone receptor modulator (SPRM) that was in development for the treatment of uterine fibroids and endometriosis.[1][2] Its mechanism of action is based on its high binding affinity to the progesterone receptor (PR), where it exhibits potent antagonistic activity on both PR-A and PR-B isoforms with no agonistic effects.[1] This selective modulation of the progesterone receptor leads to a reduction in the size of uterine fibroids and a decrease in menstrual bleeding.[2]

Q2: What were the primary efficacy findings for this compound in clinical trials?

Phase II and III clinical trials, such as the ASTEROID studies, demonstrated that this compound was effective in treating heavy menstrual bleeding associated with uterine fibroids.[3] Key efficacy outcomes included a significant reduction in menstrual blood loss, a high rate of induced amenorrhea (absence of bleeding), and a decrease in the volume of uterine fibroids.

Q3: Why was the clinical development of this compound discontinued?

The clinical development of this compound was terminated due to safety concerns that arose from long-term preclinical studies in rodents. Specifically, these carcinogenicity studies showed an increased occurrence of endometrial, adrenal, and skin tumors in rodents exposed to this compound over a long period. Although these findings were considered likely to be rodent-specific, the decision was made to halt development.

Q4: What are the known effects of long-term this compound administration on the endometrium?

Like other SPRMs, long-term administration of this compound can induce benign endometrial changes known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAECs). These changes, which include cystic glandular dilatation with a mix of estrogenic and progestogenic effects, are not considered endometrial hyperplasia but require careful histological assessment to differentiate.

Q5: What are the common side effects observed in clinical trials with this compound?

In clinical trials, this compound was generally well-tolerated. The most commonly reported treatment-emergent adverse events were mild. Common side effects associated with SPRMs include amenorrhea and hot flushes.

Troubleshooting Guide

Problem 1: Unexpected Endometrial Thickening Observed in Animal Models or Human Biopsies

  • Possible Cause: This is a known class effect of SPRMs, leading to PAECs. It is crucial to distinguish these benign changes from endometrial hyperplasia.

  • Troubleshooting Steps:

    • Histopathological Review: Ensure that a pathologist experienced in recognizing PAECs evaluates the endometrial biopsies. The key is to look for the characteristic features of PAECs, such as cystic glandular dilatation and an absence of significant mitotic activity, which differentiate it from hyperplasia.

    • Molecular Marker Analysis: If feasible, analyze molecular markers of proliferation (e.g., Ki-67) to confirm the low proliferative state of the endometrium, which is characteristic of PAECs.

    • Hormone Level Correlation: Correlate the endometrial findings with serum estradiol levels. While on this compound, estradiol levels generally remain in the physiological range, which, in the absence of progesterone's organizational effects, can contribute to the altered endometrial morphology.

Problem 2: Conflicting Efficacy and Safety Signals in Long-Term Rodent Studies

  • Possible Cause: As was the case with this compound, long-term carcinogenicity studies in rodents may reveal species-specific toxicities that may not be directly translatable to humans.

  • Troubleshooting Steps:

    • Mechanism of Toxicity Investigation: Conduct mechanistic studies to understand the underlying cause of the tumors in rodents. This could involve investigating species-specific metabolic pathways or receptor interactions.

    • Comparative Biology: Compare the physiology and endocrinology of the rodent species with humans to assess the clinical relevance of the findings. For instance, the hormonal regulation of the endometrium and adrenal glands can differ significantly between species.

    • Alternative Non-clinical Models: Consider using alternative non-clinical models, such as non-human primates or in vitro human tissue models, to better predict human responses.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Amenorrhea and Bleeding (ASTEROID 1 Trial - 12 Weeks)

This compound Daily DosePlacebo0.5 mg1.0 mg2.0 mg4.0 mg
Complete Absence of Bleeding/Spotting (%) 1.7%30%56%54%60%
Amenorrhea Rate (<2 mL/28 days) (%) 9%>83%>83%>83%>83%

Data sourced from the ASTEROID 1 study.

Table 2: Effect of this compound on Uterine Fibroid Volume and Hormone Levels

ParameterThis compound Treatment Effect
Reduction in Fibroid Volume Up to 41% reduction observed.
Estradiol (E2) Levels Decreased compared to pretreatment but remained within the physiological follicular phase range (>80 pg/mL).
Progesterone Levels Maximum progesterone concentrations were noticeably decreased during treatment.
Ovulation Inhibition >80% of subjects receiving ≥1 mg/day showed ovulation inhibition.

Experimental Protocols

1. Protocol for Endometrial Biopsy and Histological Assessment

  • Objective: To obtain and evaluate endometrial tissue for the presence of PAECs or other histological changes.

  • Methodology:

    • Biopsy Procedure: Endometrial biopsies can be obtained in an outpatient setting using a Pipelle suction catheter or via hysteroscopically directed biopsy for targeted sampling.

    • Sample Fixation and Processing: The obtained tissue should be immediately fixed in 10% neutral buffered formalin. The tissue is then processed through graded alcohols and xylene, embedded in paraffin, and sectioned at 4-5 micrometers.

    • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for standard morphological evaluation.

    • Histopathological Evaluation: A pathologist should examine the slides, specifically looking for features of PAECs, including glandular dilatation, stromal changes, and the presence or absence of mitotic activity and atypia.

2. Protocol for Preclinical Long-Term Carcinogenicity Study (Rodent Model)

  • Objective: To assess the potential for tumorigenicity with long-term administration of a progesterone receptor modulator.

  • Methodology:

    • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or CD-1 mice.

    • Dosing: Administer the test compound (e.g., this compound) daily via oral gavage for a duration of up to 2 years. Include a vehicle control group and at least three dose levels (low, medium, and high).

    • Monitoring: Regularly monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect a comprehensive set of tissues, with a particular focus on reproductive organs (uterus, ovaries), adrenal glands, and skin, for histopathological examination by a veterinary pathologist.

Visualizations

Vilaprisan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects in Uterine Fibroids This compound This compound PR Progesterone Receptor (PR) (Inactive, with HSPs) This compound->PR Binds to PR PR_active Active this compound-PR Complex PR->PR_active Conformational Change HSPs Heat Shock Proteins (HSPs) PR_active->HSPs Dissociation PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Translocates to Nucleus and Binds to PRE Transcription_Modulation Modulation of Gene Transcription PRE->Transcription_Modulation Target_Genes Target Genes (e.g., reduced BCL-2) Transcription_Modulation->Target_Genes Cell_Effects Reduced Cell Proliferation Increased Apoptosis

This compound's primary mechanism of action on the progesterone receptor signaling pathway.

Experimental_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Research cluster_monitoring Key Monitoring & Troubleshooting In_Vitro In Vitro Studies (Receptor Binding, Cell Proliferation) Animal_Models Short-term Animal Models (Efficacy in Fibroid Models) In_Vitro->Animal_Models Long_Term_Tox Long-Term Rodent Carcinogenicity Studies Animal_Models->Long_Term_Tox Parallel Study Phase_I Phase I Trials (Safety, PK/PD in Healthy Volunteers) Animal_Models->Phase_I Toxicity_Assessment Assessment of Preclinical Toxicity Signals Long_Term_Tox->Toxicity_Assessment Phase_II Phase II Trials (Dose-ranging, Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Endometrial_Biopsy Endometrial Biopsy & Histology (Monitoring for PAECs) Phase_III->Endometrial_Biopsy Ongoing Monitoring Toxicity_Assessment->Phase_III Potential to Halt Trials

Experimental workflow for this compound, highlighting key challenge checkpoints.

References

Mitigating Vilaprisan's impact on non-target hormonal pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilaprisan. The information is designed to help mitigate and understand this compound's impact on non-target hormonal pathways during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective progesterone receptor modulator (SPRM) that acts as a potent antagonist at the progesterone receptor (PR) with no agonistic activity.[1][2] It was developed for the treatment of uterine fibroids and endometriosis.[1][3] Its therapeutic effects are primarily mediated through the inhibition of progesterone-dependent gene expression.[4]

Q2: What are the known off-target effects of this compound on other hormonal pathways?

In vitro studies have demonstrated that this compound has a highly selective binding affinity for the human progesterone receptor. It exhibits significantly lower anti-glucocorticoid activity compared to the first-generation SPRM mifepristone and shows no significant mineralocorticoid, anti-mineralocorticoid, estrogenic, or anti-estrogenic activity. However, at higher concentrations, a weak interaction with the glucocorticoid receptor (GR) is possible. In clinical studies, this compound has been shown to impact the hypothalamic-pituitary-ovarian axis, leading to dose-dependent inhibition of ovulation and amenorrhea.

Q3: Why was the clinical development of this compound terminated?

The clinical development program for this compound was terminated as a precautionary measure following findings from long-term (2-year) carcinogenicity studies in rodents. These studies revealed abnormalities in the adrenal glands, uterus, and skin. Although these findings were considered to be of limited clinical relevance to humans, the sponsor, Bayer AG, decided to halt the trials after discussions with regulatory authorities. No similar adverse events were observed in the human clinical trials.

Q4: How can I minimize the potential for off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Control Compounds: Include appropriate positive and negative controls in your assays. For example, use progesterone as a natural agonist and other SPRMs with known selectivity profiles for comparison.

  • Orthogonal Assays: Employ multiple, distinct assay formats to confirm your findings. For instance, supplement binding assays with functional reporter gene assays or downstream protein expression analysis.

  • Target Knockdown/Knockout Models: Utilize cell lines or animal models with genetic ablation of the intended target (progesterone receptor) to definitively distinguish on-target from off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Glucocorticoid-like Effects Observed

Potential Cause Troubleshooting Step
High this compound Concentration This compound has weak affinity for the glucocorticoid receptor (GR). At high concentrations, it may exert antagonistic effects on the GR.
Solution: Perform a dose-response curve to determine the EC50 for the on-target (PR-mediated) effect and use the lowest possible concentration that achieves the desired outcome.
Contamination of Reagents Reagents or cell culture media may be contaminated with glucocorticoids.
Solution: Use charcoal-stripped serum in cell culture experiments to remove endogenous steroids. Ensure all reagents are of high purity.
Non-specific Assay Readout The assay endpoint may be influenced by pathways other than direct GR activation.
Solution: Use a highly specific GR-responsive reporter gene assay. Confirm findings with a secondary assay, such as measuring the expression of a known GR-target gene (e.g., GILZ, FKBP5).

Issue 2: Inconsistent Results in Hormone-Sensitive Cell Lines

Potential Cause Troubleshooting Step
Presence of Endogenous Hormones Standard cell culture media often contains hormones that can interfere with the experiment.
Solution: Culture cells in phenol red-free media with charcoal-stripped serum for at least 48 hours prior to the experiment to create a hormone-depleted baseline.
Receptor Crosstalk Signaling pathways may be activated indirectly through crosstalk with other nuclear receptors.
Solution: Use specific antagonists for other steroid receptors (e.g., androgen receptor, estrogen receptor) to block potential crosstalk pathways and isolate the effect of this compound on the PR.
Cell Line Instability Hormone-sensitive cell lines can lose receptor expression or signaling fidelity over time with repeated passaging.
Solution: Use low-passage number cells and regularly verify the expression and functionality of the progesterone receptor using techniques like Western blotting or qPCR.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterReceptorValueReference
IC50 Progesterone Receptor A (PR-A)0.09 nM
IC50 Progesterone Receptor B (PR-B)0.095 nM

Key Experimental Protocols

Protocol 1: Competitive Steroid Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for various steroid receptors (e.g., PR, GR, AR, MR, ER) in a competitive binding format using a radiolabeled ligand.

Materials:

  • Purified recombinant human steroid receptors

  • Radiolabeled steroid ligand (e.g., [3H]-Progesterone, [3H]-Dexamethasone)

  • This compound

  • Unlabeled competitor steroids (for positive controls)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate shaker

  • Scintillation counter

Methodology:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. The concentration range should span from picomolar to micromolar to generate a full competition curve.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the serially diluted this compound or control compounds.

  • Initiate Binding: Add the purified receptor to each well to start the binding reaction.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 16-24 hours), with gentle agitation.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification: Transfer the supernatant (containing the bound ligand if using HAP, or the free ligand if using DCC) to scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Plot the percentage of bound radioligand against the logarithm of the this compound concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 2: Steroid Receptor Transactivation Assay

This protocol describes a cell-based reporter gene assay to measure the functional antagonist activity of this compound on the progesterone and glucocorticoid receptors.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, HeLa)

  • Expression vectors for the human progesterone receptor (PR-B) and glucocorticoid receptor (GR)

  • Reporter plasmid containing a hormone response element (PRE or GRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture medium (phenol red-free) and charcoal-stripped fetal bovine serum

  • Progesterone and Dexamethasone (as agonists)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the receptor expression vector and the corresponding reporter plasmid using a suitable transfection reagent.

  • Hormone Depletion: After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a fixed concentration of the agonist (progesterone for PR, dexamethasone for GR) in the presence of increasing concentrations of this compound. Include controls with agonist only and vehicle only.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the percentage of agonist-induced activity against the logarithm of the this compound concentration to determine the IC50 for its antagonist activity.

Visualizations

cluster_0 This compound's Primary Signaling Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Antagonizes PRE Progesterone Response Element (PRE) PR->PRE Binds to Progesterone Progesterone Progesterone->PR Activates Gene_Repression Repression of Target Genes PRE->Gene_Repression

Caption: this compound's primary mechanism of action as a progesterone receptor antagonist.

cluster_1 Experimental Workflow for Off-Target Assessment Start Start: This compound Treatment Binding_Assay Competitive Binding Assay (PR, GR, AR, MR, ER) Start->Binding_Assay Transactivation_Assay Reporter Gene Assay (PRE, GRE) Start->Transactivation_Assay Gene_Expression Target Gene Expression (qPCR/Western Blot) Start->Gene_Expression Phenotypic_Assay Cellular Phenotypic Assay Start->Phenotypic_Assay Data_Analysis Data Analysis and Selectivity Profiling Binding_Assay->Data_Analysis Transactivation_Assay->Data_Analysis Gene_Expression->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: A logical workflow for assessing the on-target and off-target effects of this compound.

References

Vilaprisan's potential for drug-drug interactions in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding vilaprisan's potential for drug-drug interactions (DDIs). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental design and clinical co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is predominantly metabolized in the liver.[1][2] In vitro data and clinical studies have confirmed that cytochrome P450 3A4 (CYP3A4) is the pivotal enzyme responsible for the oxidative metabolism of this compound.[1][2][3] Aldoketoreductases also contribute to its metabolism to a lesser extent.

Q2: Does this compound have the potential to inhibit or induce CYP enzymes?

A2: this compound has a low potential to act as a perpetrator of drug-drug interactions. In vitro assays showed no inhibition of major CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) at concentrations up to 5 µM. Therefore, it is not expected to cause clinically significant alterations in the metabolism of co-administered substrates of these enzymes.

Q3: What is the impact of co-administering a strong CYP3A4 inhibitor with this compound?

A3: Co-administration of a strong CYP3A4 inhibitor, such as itraconazole, will significantly increase the systemic exposure of this compound. A clinical DDI study demonstrated a substantial increase in this compound's area under the curve (AUC) and maximum concentration (Cmax) when administered with itraconazole. For this reason, the concomitant use of this compound with strong CYP3A4 inhibitors is not recommended.

Q4: What is the effect of co-administering a strong CYP3A4 inducer with this compound?

A4: The co-administration of a strong CYP3A4 inducer, such as rifampicin, will dramatically decrease the systemic exposure of this compound. A clinical study showed that rifampicin led to a very large reduction in this compound exposure, which would likely render the drug therapeutically ineffective. Consequently, the use of strong CYP3A4 inducers with this compound should be avoided.

Q5: Are there any other significant drug interactions to be aware of?

A5: Due to its mechanism of action as a selective progesterone receptor modulator (SPRM), it is not recommended to use this compound with progestin-containing oral contraceptives.

Troubleshooting Guide for Co-Administration Studies

Observed Issue Potential Cause Recommended Action
Unexpectedly high this compound plasma concentrations in a co-administration study. Concomitant administration of a known or suspected CYP3A4 inhibitor.Review all co-administered medications and supplements for potential CYP3A4 inhibitory effects. If a strong inhibitor is identified, its use should be discontinued if clinically appropriate, and this compound dosing may need to be adjusted or temporarily withheld.
This compound plasma concentrations are lower than anticipated. Co-administration of a CYP3A4 inducer.Screen for the use of any medications or herbal supplements (e.g., St. John's Wort) that are known CYP3A4 inducers. Concomitant use of strong inducers is not recommended.
Variability in this compound exposure among study participants. Genetic polymorphism in CYP3A4, although typically less impactful than potent inhibitors/inducers. Differences in adherence to the investigational products.While routine genotyping for CYP3A4 is not standard, consider it if unexplained variability persists. Reinforce the importance of adherence with study participants.

Quantitative Data from DDI Studies

The following tables summarize the pharmacokinetic parameters from key drug-drug interaction studies involving this compound.

Table 1: Effect of the Strong CYP3A4 Inhibitor Itraconazole on this compound Pharmacokinetics

Pharmacokinetic ParameterThis compound AloneThis compound + ItraconazoleFold Change90% Confidence Interval
AUC --~6.25.4 - 7.2
Cmax --~1.8-

Data from a clinical DDI study where a single oral dose of 4 mg this compound was administered with and without the strong CYP3A4 inhibitor itraconazole (200 mg/day).

Table 2: Effect of the Strong CYP3A4 Inducer Rifampicin on this compound Pharmacokinetics

Pharmacokinetic ParameterThis compound AloneThis compound + Rifampicin% Decrease90% Confidence Interval
AUC --~96%-
Cmax --~86%-

Data from a clinical DDI study where a single oral dose of 4 mg this compound was administered with and without the strong CYP3A4 inducer rifampicin (600 mg/day).

Experimental Protocols

Protocol for CYP3A4 Inhibition Study (Summarized)

A clinical study was conducted in healthy postmenopausal women to assess the impact of CYP3A4 inhibition on this compound's pharmacokinetics. The study followed a two-period design. In the first period, participants received a single oral dose of 4 mg this compound. In the second period, participants received multiple doses of the strong CYP3A4 inhibitor itraconazole (200 mg once daily) for 14 days, with a single 4 mg oral dose of this compound co-administered on a specified day. Plasma samples were collected at predetermined time points to determine this compound concentrations.

Protocol for CYP3A4 Induction Study (Summarized)

An open-label, two-period study was conducted in healthy postmenopausal women to quantify the effects of the strong CYP3A4 inducer rifampicin on the pharmacokinetics of this compound. Participants received a single 4 mg oral dose of this compound in each of the two periods. In the second period, the administration of this compound was preceded and followed by rifampicin at a dose of 600 mg per day. A subtherapeutic dose of midazolam (1 mg) was co-administered with this compound to monitor the induction of CYP3A4. Plasma concentrations of this compound were measured to assess the impact of CYP3A4 induction.

Visualizations

DDI_Metabolism cluster_this compound This compound Metabolism This compound This compound Metabolites Metabolites This compound->Metabolites CYP3A4 (Major) Aldoketoreductases (Minor) Strong_Inhibitor Strong CYP3A4 Inhibitor (e.g., Itraconazole) Strong_Inhibitor->this compound Blocks Metabolism Strong_Inducer Strong CYP3A4 Inducer (e.g., Rifampicin) Strong_Inducer->this compound Increases Metabolism

Caption: this compound's metabolic pathway and the impact of CYP3A4 inhibitors and inducers.

DDI_Workflow start Start: Co-administration Study Planned screen Screen for CYP3A4 Inhibitors/Inducers start->screen is_inhibitor Is a strong CYP3A4 inhibitor co-administered? screen->is_inhibitor is_inducer Is a strong CYP3A4 inducer co-administered? is_inhibitor->is_inducer No avoid_inhibitor Avoid co-administration Potential for significantly increased this compound levels is_inhibitor->avoid_inhibitor Yes proceed Proceed with caution Monitor for increased This compound exposure is_inducer->proceed No avoid_inducer Avoid co-administration Potential for therapeutic failure of this compound is_inducer->avoid_inducer Yes conduct_study Conduct Study and Analyze Samples proceed->conduct_study end End: Interpret Results avoid_inhibitor->end avoid_inducer->end conduct_study->end

Caption: Decision workflow for planning this compound co-administration studies.

References

Technical Support Center: Refinement of Animal Models for Studying Vilaprisan's Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to study the toxicology of Vilaprisan and other selective progesterone receptor modulators (SPRMs).

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound halted?

A1: The clinical development of this compound was paused and ultimately discontinued due to findings from long-term (2-year) carcinogenicity studies in rodents.[1][2][3] These studies, conducted as a standard part of preclinical safety assessment, revealed an increased occurrence of endometrial, adrenal, and skin tumors in rats and mice exposed to this compound over their lifespan.[1][2]

Q2: Were the tumor findings in rodents considered relevant to humans?

A2: The preliminary assessment suggested that the tumor findings were likely to be rodent-specific and of limited clinical relevance to humans. However, after discussions with regulatory authorities, the sponsor elected to terminate the clinical development program.

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly potent and selective progesterone receptor modulator (SPRM). It acts by binding to the progesterone receptor (PR), where it can exert both antagonistic and partial agonistic effects depending on the tissue. This modulation of the PR signaling pathway is the basis for its therapeutic effects and also its toxicological profile.

Q4: What are Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC)?

A4: PAEC are a class effect of SPRMs and represent a spectrum of morphological changes in the endometrium. Histologically, PAEC is characterized by cystically dilated glands, inactive epithelium with few mitotic figures, and a compact, non-decidualized stroma. These changes are considered non-physiological but are generally reversible upon discontinuation of the SPRM.

Q5: What are the "3Rs" in the context of animal toxicology studies?

A5: The 3Rs stand for Replacement, Reduction, and Refinement of animal use in research. These principles are aimed at minimizing the use of animals and improving their welfare.

  • Replacement refers to the use of non-animal methods where possible.

  • Reduction involves using fewer animals to obtain the same amount of information.

  • Refinement focuses on minimizing animal suffering and improving their welfare throughout the study.

Troubleshooting Guides

Issue 1: High incidence of endometrial tumors in female rodents in a long-term carcinogenicity study.

  • Possible Cause: This is a known potential effect of long-term treatment with SPRMs due to their mechanism of action on the progesterone receptor in the uterus. The observed effects could be an exaggeration of the pharmacological action of the compound in a rodent-specific manner.

  • Troubleshooting Steps:

    • Histopathological Re-evaluation: Conduct a thorough peer review of the histopathology slides by an independent pathologist experienced in rodent reproductive toxicology and PAEC. Ensure consistent and standardized diagnostic criteria are used.

    • Dose-Response Analysis: Carefully analyze the dose-response relationship. Determine the No-Observed-Adverse-Effect Level (NOAEL) for the endometrial findings.

    • Mechanism of Action Studies: Conduct additional mechanistic studies to understand the mode of action leading to tumor formation. This could include immunohistochemistry for proliferation markers (e.g., Ki-67) and PR expression in the endometrial tissues.

    • Species-Specificity Evaluation: Investigate the potential for species-specific mechanisms. This could involve comparing the progesterone receptor signaling pathways and metabolism of this compound in rodents and humans. Consider in vitro studies using human and rodent endometrial cells.

    • Refined Animal Models: For future studies, consider using genetically engineered mouse models that may better recapitulate human uterine physiology or using a different rodent strain with a lower spontaneous incidence of endometrial tumors.

Issue 2: Adrenal gland abnormalities observed in a chronic toxicity study.

  • Possible Cause: Some SPRMs can have off-target effects or interact with other steroid hormone receptors, which could potentially impact the adrenal glands.

  • Troubleshooting Steps:

    • Comprehensive Histopathology: Ensure a detailed histopathological examination of the adrenal glands is performed, including all zones of the cortex and the medulla.

    • Hormonal Analysis: Measure circulating levels of adrenal hormones (e.g., corticosterone, aldosterone) and ACTH to assess the functional impact of the adrenal findings.

    • In Vitro Receptor Binding Assays: Conduct in vitro assays to determine the binding affinity of this compound and its metabolites to adrenal steroid receptors (e.g., glucocorticoid, mineralocorticoid receptors).

    • Stress Response Evaluation: In future studies, consider including assessments of the animal's stress response to better understand the physiological relevance of the adrenal findings.

Issue 3: Unexpected skin tumors in a rodent carcinogenicity study.

  • Possible Cause: The mechanism for skin tumors is less clear but could be related to unforeseen off-target effects or a species-specific response.

  • Troubleshooting Steps:

    • Detailed Tumor Characterization: Ensure precise classification of the skin tumors by an experienced veterinary pathologist.

    • Genotoxicity Assessment: Review the genotoxicity profile of this compound. If there are any equivocal findings, consider additional in vitro or in vivo genotoxicity tests.

    • Metabolite Profiling in Skin: Investigate the presence and concentration of this compound and its metabolites in the skin of the treated animals.

    • Consider Alternative Routes of Administration: If the tumors are localized to the site of application (in a dermal study), this may indicate a local irritant effect rather than systemic carcinogenicity. For orally administered compounds, this is less likely to be the primary cause.

Data Presentation

Table 1: Summary of Preclinical Toxicology Findings for this compound in Rodents

SpeciesStudy DurationRoute of AdministrationKey FindingsPutative Relevance to Humans
Rat2 yearsOralIncreased incidence of endometrial, adrenal, and skin tumors.Considered likely to be rodent-specific.
Mouse2 yearsOralIncreased incidence of endometrial, adrenal, and skin tumors.Considered likely to be rodent-specific.
RatNot specifiedOralEarly pregnancy termination (pharmacodynamic effect).Demonstrates potent PR antagonism.
RabbitNot specifiedNot specifiedEndometrial transformation (pharmacodynamic effect).Demonstrates potent PR antagonism.

Note: Specific quantitative data on tumor incidence and dose levels from the this compound carcinogenicity studies are not publicly available.

Table 2: Example of Dose Levels in a Rodent Carcinogenicity Study for an SPRM (Ulipristal Acetate)

SpeciesDose Levels (mg/kg/day)
Rat (104-week study) 1, 3, 10
Transgenic TgRasH2 Mouse (26-week study) 15, 45, 130

This table provides an example of dose levels used for another SPRM and is for illustrative purposes. The specific doses used for this compound may have differed.

Experimental Protocols

Protocol 1: Two-Year Rodent Carcinogenicity Study (Adapted from OECD Guideline 451)

1. Objective: To assess the carcinogenic potential of this compound following long-term oral administration to rats and mice.

2. Animal Model:

  • Species: Sprague-Dawley rats and CD-1 mice (or other appropriate strains).

  • Sex: Equal numbers of males and females.

  • Number of animals: At least 50 animals per sex per group.

3. Dosing:

  • Route of administration: Oral gavage or dietary administration.

  • Dose levels: At least three dose levels plus a concurrent vehicle control group. The highest dose should elicit minimal toxicity without significantly altering the lifespan of the animals. The lowest dose should be a multiple of the anticipated human therapeutic exposure.

  • Duration: Daily administration for 24 months.

4. In-life Observations:

  • Clinical signs: Daily observation for clinical signs of toxicity.

  • Body weight and food consumption: Measured weekly for the first 13 weeks and monthly thereafter.

  • Palpation for masses: Performed weekly.

5. Terminal Procedures:

  • Necropsy: A full necropsy is performed on all animals.

  • Organ weights: Weights of major organs are recorded.

  • Histopathology: A comprehensive list of tissues from all control and high-dose animals, as well as all gross lesions from all animals, are examined microscopically by a qualified veterinary pathologist.

Protocol 2: Assessment of Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC)

1. Objective: To characterize the endometrial changes associated with this compound treatment in a rodent model.

2. Animal Model:

  • Species: Ovariectomized rats or mice.

  • Hormone replacement: Animals are treated with estrogen to mimic a proliferative endometrium.

3. Dosing:

  • Route of administration: Oral gavage.

  • Treatment groups: Vehicle control, this compound (multiple dose levels), and a positive control (e.g., another known SPRM).

  • Duration: Treatment for a specified period (e.g., 28 days or 3 months).

4. Endpoints:

  • Uterine weight: The uterus is weighed at the end of the study.

  • Histopathology: The uterus is processed for histopathological evaluation. A pathologist experienced with PAEC should score the endometrium for features such as glandular dilation, epithelial cell height, stromal changes, and mitotic activity.

  • Immunohistochemistry: Staining for markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and progesterone receptor expression can provide mechanistic insights.

Mandatory Visualizations

Signaling_Pathway cluster_EC Extracellular cluster_CM Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds PR_mem Membrane PR PR_HSP PR-HSP Complex PR->PR_HSP Binding MAPK_pathway MAPK Signaling Cascade PR->MAPK_pathway Non-genomic action PRE Progesterone Response Element (PRE) PR->PRE Dimerization & Nuclear Translocation HSP HSP HSP->PR_HSP PR_HSP->PR Dissociation Cellular_Response Cellular Response (e.g., anti-proliferative effects, endometrial changes) MAPK_pathway->Cellular_Response Leads to Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription Activation/ Repression Gene_Transcription->Cellular_Response Leads to

Caption: this compound's mechanism of action via the progesterone receptor signaling pathway.

Experimental_Workflow start Start: Two-Year Carcinogenicity Study acclimatization Animal Acclimatization (Rats/Mice) start->acclimatization randomization Randomization into Dose Groups (n=50/sex/group) acclimatization->randomization dosing Daily Oral Dosing (Vehicle, Low, Mid, High Dose) for 24 Months randomization->dosing in_life In-life Observations (Clinical Signs, Body Weight, Food Consumption, Palpation) dosing->in_life Ongoing necropsy Terminal Necropsy & Organ Weight Measurement dosing->necropsy At 24 months histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Data Analysis & Statistical Evaluation histopathology->data_analysis report Final Report Generation data_analysis->report

Caption: A representative experimental workflow for a two-year rodent carcinogenicity study.

Logical_Relationship cluster_Standard Standard Approach cluster_Refinement Refined Approach (3Rs) standard_study Standard 2-Year Rodent Carcinogenicity Study animal_use animal_use standard_study->animal_use High Animal Use & Potential for Species-Specific Findings w_o_e Weight-of-Evidence Assessment humanized Use of Humanized Animal Models w_o_e->humanized May suggest need for more relevant models refined_decision refined_decision w_o_e->refined_decision Informs Decision on Necessity of 2-Year Study short_term 6-Month Transgenic Mouse Study short_term->w_o_e in_silico In Silico Toxicology Prediction in_silico->w_o_e mechanistic Mechanistic Studies (e.g., hormonal perturbation) mechanistic->w_o_e

Caption: Logical relationship illustrating the refinement of animal models in carcinogenicity testing.

References

Validation & Comparative

A Comparative Analysis of Vilaprisan and Ulipristal Acetate in the Treatment of Uterine Fibroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vilaprisan and Ulipristal Acetate, two selective progesterone receptor modulators (SPRMs), in the management of uterine fibroids. The information presented is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

Mechanism of Action

Both this compound and Ulipristal Acetate are selective progesterone receptor modulators (SPRMs) that exert their effects by binding to progesterone receptors.[1][2] Their primary mechanism in the context of uterine fibroids involves the inhibition of progesterone-mediated cell proliferation and the induction of apoptosis in fibroid cells, leading to a reduction in tumor size and associated symptoms like heavy menstrual bleeding.[3] While both drugs target the same receptor, differences in their molecular structure may lead to variations in potency and off-target effects. This compound is described as a highly potent SPRM with strong anti-progestogenic activity and minimal to no agonistic effects. Ulipristal Acetate also acts as a progesterone receptor antagonist, but it may have partial agonist properties depending on the cellular context.

Head-to-Head Comparison: The ASTEROID 2 Trial

The Phase IIb ASTEROID 2 trial provides the most direct comparison of this compound and Ulipristal Acetate. This randomized, double-blind, placebo- and active-controlled multicenter study evaluated the efficacy and safety of this compound (2 mg/day) against Ulipristal Acetate (5 mg/day) and placebo over a 12-week treatment period in women with uterine fibroids and heavy menstrual bleeding.

Table 1: Key Efficacy Outcomes from the ASTEROID 2 Trial

Efficacy EndpointThis compound (2 mg)Ulipristal Acetate (5 mg)Placebo
Complete Absence of Bleeding/Spotting 62.9%55.4%0.0%
Heavy Menstrual Bleeding (HMB) Response *95.7%86.5%Not Reported
Reduction in Volume of Three Largest Fibroids (MRI) -29.9%-23.8%+6.3%

*HMB Response was defined as menstrual blood loss <80 mL and >50% reduction from baseline during the last 28 days of treatment.

Individual Clinical Trial Data

This compound

This compound has been evaluated in a series of clinical trials known as the ASTEROID program.

Table 2: Summary of Key Efficacy Data from this compound Clinical Trials

TrialPhaseDose(s)Key Efficacy OutcomesCitation(s)
ASTEROID 1 IIb0.5, 1.0, 2.0, 4.0 mg- Complete absence of bleeding/spotting in 30%, 56%, 54%, and 60% of patients, respectively, vs. 1.7% with placebo.- Amenorrhea achieved in >83% of women with ≥1.0 mg this compound vs. 9% with placebo.- Reductions in fibroid volume of up to 41%.
ASTEROID 3 III2 mg- Amenorrhea observed in 83.3% of women treated with this compound vs. 0% with placebo.- Heavy menstrual bleeding response in 91.7% of this compound-treated women vs. 25.0% with placebo.
ASTEROID 8 III2 mg- Mean number of bleeding days per 28 days decreased from ~5.2 to ~1.4.- Median time to onset of amenorrhea was 4 days.

It is important to note that the clinical development of this compound was terminated by the sponsor due to safety concerns arising from long-term rodent studies.

Ulipristal Acetate

Ulipristal Acetate has been extensively studied in the VENUS and PEARL clinical trial programs for the treatment of uterine fibroids.

Table 3: Summary of Key Efficacy Data from Ulipristal Acetate Clinical Trials

TrialPhaseDose(s)Key Efficacy OutcomesCitation(s)
VENUS I III5 mg, 10 mg- At 10 mg, 58% of patients had no bleeding except spotting during the last 35 days of treatment, vs. 2% with placebo.
VENUS II III5 mg, 10 mg- Absence of uterine bleeding achieved in 42.0% (5 mg) and 54.8% (10 mg) of patients, vs. 0% with placebo.
PEARL I III5 mg, 10 mg- Bleeding controlled in 91% (5 mg) and 92% (10 mg) of women, vs. 19% with placebo.
PEARL II III5 mg, 10 mg- Menorrhagia controlled in 90% (5 mg) and 98% (10 mg) of women, vs. 89% with leuprolide acetate.- Median time to amenorrhea was 7 days with UPA vs. 21 days with leuprolide acetate.- Median reduction in fibroid volume of 36% (5 mg) and 42% (10 mg), vs. 53% with leuprolide acetate.

Experimental Protocols

ASTEROID 2 Trial Methodology
  • Study Design: Randomized, parallel-group, double-blind, placebo- and active-controlled, multicenter trial.

  • Participants: Women with at least one uterine fibroid and heavy menstrual bleeding.

  • Interventions: Daily oral administration of this compound (2 mg), Ulipristal Acetate (5 mg), or placebo for 12 weeks.

  • Primary Efficacy Endpoint: Absence of bleeding/spotting as recorded in a patient's bleeding diary.

  • Secondary Efficacy Endpoints: Comparison of the efficacy of this compound with Ulipristal Acetate, including the proportion of patients with a predefined heavy menstrual bleeding (HMB) response and the change in the volume of the three largest fibroids as measured by magnetic resonance imaging (MRI).

Visualizing Pathways and Workflows

Signaling Pathway of SPRMs in Uterine Fibroid Cells

SPRM_Signaling cluster_extracellular Extracellular cluster_cell Uterine Fibroid Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM This compound or Ulipristal Acetate PR Progesterone Receptor (PR) SPRM->PR Binds to HSP Heat Shock Proteins (HSP) PR->HSP Dissociation PRE Progesterone Response Element (PRE) PR->PRE Translocates to nucleus and binds to PRE Gene_Expression Altered Gene Expression PRE->Gene_Expression Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Proliferation Decreased Proliferation Gene_Expression->Proliferation

Caption: Simplified signaling pathway of Selective Progesterone Receptor Modulators (SPRMs) in uterine fibroid cells.

ASTEROID 2 Clinical Trial Workflow

ASTEROID2_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Uterine Fibroids, HMB) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (1:1:1) Enrollment->Randomization Vilaprisan_Arm This compound (2 mg/day) Randomization->Vilaprisan_Arm UPA_Arm Ulipristal Acetate (5 mg/day) Randomization->UPA_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Absence of Bleeding/Spotting (Bleeding Diary) Vilaprisan_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - HMB Response - Fibroid Volume (MRI) Vilaprisan_Arm->Secondary_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Vilaprisan_Arm->Safety_Monitoring UPA_Arm->Primary_Endpoint UPA_Arm->Secondary_Endpoints UPA_Arm->Safety_Monitoring Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints Placebo_Arm->Safety_Monitoring

Caption: High-level workflow of the ASTEROID 2 clinical trial.

References

A Cross-Species Comparative Analysis of Vilaprisan's Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Vilaprisan, a selective progesterone receptor modulator (SPRM), across different species. The information is intended to support research and drug development by offering insights into the preclinical and clinical metabolism of this compound. While detailed cross-species metabolic data for this compound is limited in publicly available literature, this guide synthesizes the existing information and draws comparisons with other relevant SPRMs to provide a broader context.

Executive Summary

This compound is predominantly metabolized in the liver, with the primary pathways in humans being oxidation, mainly mediated by cytochrome P450 3A4 (CYP3A4), and reduction by aldoketoreductases.[1][2][3][4] In humans, the parent compound, this compound, is the major circulating entity in plasma, and no single metabolite accounts for more than 10% of the total drug-related exposure.[1] Two minor metabolites have been identified in human plasma, resulting from reduction and a combination of reduction and oxidation. Preclinical in vitro studies using rat liver microsomes have indicated high metabolic stability for this compound.

For comparative context, other SPRMs such as Ulipristal Acetate and Asoprisnil also undergo extensive hepatic metabolism, with CYP3A4 playing a crucial role. Ulipristal Acetate is metabolized to an active mono-demethylated metabolite and an inactive di-demethylated metabolite.

This guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the metabolic pathways to facilitate a clear understanding of this compound's metabolic fate across species.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
SpeciesIn Vitro SystemFindingReference
HumanLiver MicrosomesHigh Metabolic Stability
RatLiver MicrosomesHigh Metabolic Stability
Table 2: Major Metabolic Pathways of this compound in Humans
Metabolic PathwayPrimary EnzymeResulting MetabolitesPlasma Exposure
OxidationCytochrome P450 3A4 (CYP3A4)Oxidized metabolitesMinor
ReductionAldoketoreductasesReduced metabolite (Compound 20)Minor (contributes to ~20% of AUC of unchanged this compound along with the oxidized-reduced metabolite)
Combined Oxidation and ReductionCYP3A4 and AldoketoreductasesOxidized and reduced metabolite (Compound 21)Minor
Table 3: Comparative Overview of Metabolism of Selected SPRMs
CompoundPrimary Metabolic EnzymeKey MetabolitesSpecies in which Metabolism has been Studied
This compound CYP3A4, AldoketoreductasesMinor reduced and oxidized/reduced metabolites in humans.Human, Rat (in vitro)
Ulipristal Acetate CYP3A4Active mono-demethylated and inactive di-demethylated metabolites.Human
Asoprisnil CYP3A4Major metabolite J912 (17β-O-demethylation).Human, Rat, Mouse, Monkey

Experimental Protocols

In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound like this compound in liver microsomes from different species.

1. Materials:

  • Test compound (this compound)

  • Liver microsomes (human, rat, dog, monkey)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Control compounds (high and low clearance)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed microsome mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of this compound.

Metabolite Identification in In Vitro Systems

This protocol describes a general method for identifying metabolites of a test compound.

1. Materials:

  • Same as for the metabolic stability assay.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

2. Procedure:

  • Follow the incubation procedure as described for the metabolic stability assay, but with a higher concentration of the test compound to facilitate metabolite detection.

  • At the end of the incubation period, quench the reaction and process the samples as described previously.

  • Analyze the samples using LC-HRMS/MS.

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, reduction, hydrolysis, conjugation).

  • Compare the metabolite profiles across the different species' liver microsomes.

Mandatory Visualization

Vilaprisan_Metabolic_Pathway cluster_human Human Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation CYP3A4 Reduction Reduction This compound->Reduction Aldoketoreductases Combined Oxidation + Reduction This compound->Combined Metabolite_Ox Oxidized Metabolites Oxidation->Metabolite_Ox Metabolite_Red Reduced Metabolite (Compound 20) Reduction->Metabolite_Red Metabolite_Comb Oxidized + Reduced Metabolite (Compound 21) Combined->Metabolite_Comb

Caption: Proposed major metabolic pathways of this compound in humans.

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow cluster_data_analysis Data Analysis start Start: Test Compound (this compound) incubation Incubation at 37°C with Liver Microsomes (Multi-species) + NADPH start->incubation quenching Quench Reaction (e.g., Acetonitrile) incubation->quenching centrifugation Centrifugation quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis stability Metabolic Stability (t½, CLint) analysis->stability identification Metabolite Identification analysis->identification

Caption: General workflow for in vitro metabolism studies.

References

Validating Vilaprisan's selectivity for progesterone receptors over other steroid receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A COMPREHENSIVE GUIDE FOR RESEARCHERS AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides a detailed comparison of Vilaprisan's selectivity for the progesterone receptor (PR) against other steroid hormone receptors. This compound, a novel selective progesterone receptor modulator (SPRM), has demonstrated a high degree of specificity for the progesterone receptor, a critical characteristic for therapeutic agents targeting progesterone-driven pathologies while minimizing off-target effects. This document summarizes key experimental data, outlines methodologies for receptor binding and functional assays, and presents signaling pathway diagrams to contextualize this compound's mechanism of action in comparison to other SPRMs.

Quantitative Comparison of Receptor Selectivity

This compound exhibits a potent antagonistic effect on both progesterone receptor isoforms, PR-A and PR-B, with IC50 values in the sub-nanomolar range.[1] Crucially, it displays negligible activity at other steroid receptors, including the glucocorticoid (GR), mineralocorticoid (MR), androgen (AR), and estrogen (ER) receptors.[1] This high selectivity is a significant advantage over other SPRMs, such as mifepristone, which shows considerable cross-reactivity with the glucocorticoid receptor.[2][3]

CompoundProgesterone Receptor (PR-A)Progesterone Receptor (PR-B)Glucocorticoid Receptor (GR)Androgen Receptor (AR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ERα/β)
This compound IC50: 0.09 nM[1]IC50: 0.095 nMNo activity reportedNo activity reportedNo activity reportedNo activity reported
Mifepristone IC50: 0.2 nM-IC50: 2.6 nMWeak antiandrogenic effectNo bindingNo binding
Ulipristal Acetate Ki: ~1.0 nM-High affinityKi: >100 nM--

Table 1: Comparative in vitro activity of this compound and other SPRMs at steroid receptors. IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's activity. Ki values represent the equilibrium dissociation constant, a measure of binding affinity. A lower value indicates higher potency or affinity.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays designed to determine the binding affinity and functional activity of compounds at steroid receptors.

Steroid Receptor Binding Assay

This assay quantifies the affinity of a compound for a specific steroid receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a steroid receptor.

Methodology:

  • Receptor Preparation: A source of the target steroid receptor is prepared, typically from cell lysates or purified recombinant protein.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from unbound radioligand. This can be achieved through methods like filtration or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Steroid Receptor Preparation Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification of Bound Radioligand Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive steroid receptor binding assay.

Steroid Receptor Transactivation Assay

This cell-based assay measures the functional consequence of a compound binding to a steroid receptor, determining whether it acts as an agonist or an antagonist.

Objective: To determine the half-maximal inhibitory concentration (IC50) for an antagonist or the half-maximal effective concentration (EC50) for an agonist.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line is cultured. These cells are then transiently or stably transfected with two plasmids:

    • An expression vector containing the gene for the human steroid receptor of interest.

    • A reporter vector containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

  • Compound Treatment: The transfected cells are treated with:

    • A known agonist for the receptor to induce reporter gene expression.

    • The agonist in combination with varying concentrations of the test compound (to determine antagonist activity).

    • The test compound alone (to determine agonist activity).

  • Incubation: The cells are incubated to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis:

    • For antagonist activity, the percentage of inhibition of the agonist-induced reporter activity is plotted against the concentration of the test compound to determine the IC50.

    • For agonist activity, the reporter activity is plotted against the concentration of the test compound to determine the EC50.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Measurement & Analysis Cells Mammalian Cell Line Transfection Transfection with Receptor and Reporter Plasmids Cells->Transfection Agonist Agonist Transfection->Agonist Treat Antagonist Test Compound (Antagonist Assay) Transfection->Antagonist Co-treat with Agonist AgonistAlone Test Compound (Agonist Assay) Transfection->AgonistAlone Treat Lysis Cell Lysis Agonist->Lysis Antagonist->Lysis AgonistAlone->Lysis ReporterAssay Reporter Gene Assay Lysis->ReporterAssay DataAnalysis IC50/EC50 Determination ReporterAssay->DataAnalysis

Workflow for a steroid receptor transactivation assay.

Steroid Receptor Signaling Pathways

Steroid hormones, including progesterone, exert their effects primarily through intracellular receptors that function as ligand-activated transcription factors.

Progesterone Receptor Signaling

Progesterone binds to its intracellular receptor (PR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the receptor-ligand complex translocates to the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR_HSP PR-HSP Complex P4->PR_HSP Binds PR_P4 PR-Progesterone Complex PR_HSP->PR_P4 HSP Dissociation PR_Dimer PR Dimer PR_P4->PR_Dimer Translocation & Dimerization PRE PRE (DNA) PR_Dimer->PRE Binds Transcription Gene Transcription PRE->Transcription Regulates

Canonical progesterone receptor signaling pathway.

Cross-Reactivity and Off-Target Effects

The structural similarity among steroid hormone receptors can lead to cross-reactivity of ligands, resulting in off-target effects. For example, the binding of a progesterone receptor modulator to the glucocorticoid receptor can lead to unwanted metabolic and immunosuppressive side effects. The high selectivity of this compound for the progesterone receptor minimizes the potential for such off-target effects, offering a more favorable safety profile for long-term therapeutic use.

G cluster_ligands Ligands cluster_receptors Steroid Receptors cluster_effects Biological Effects This compound This compound PR Progesterone Receptor (PR) This compound->PR Other_SPRMs Other SPRMs (e.g., Mifepristone) Other_SPRMs->PR GR Glucocorticoid Receptor (GR) Other_SPRMs->GR Target_Effects Desired Therapeutic Effects (via PR) PR->Target_Effects Off_Target_Effects Potential Off-Target Side Effects GR->Off_Target_Effects AR Androgen Receptor (AR) AR->Off_Target_Effects MR Mineralocorticoid Receptor (MR) MR->Off_Target_Effects ER Estrogen Receptor (ER) ER->Off_Target_Effects

Selectivity of this compound versus other SPRMs.

References

An In Vitro Head-to-Head: Vilaprisan and Mifepristone's Anti-Progestogenic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the in vitro anti-progestogenic effects of Vilaprisan and Mifepristone, supported by experimental data and protocols.

This guide provides a comprehensive in vitro comparison of two significant progesterone receptor (PR) modulators: this compound, a novel selective progesterone receptor modulator (SPRM), and Mifepristone, a well-established synthetic steroid with both anti-progestogenic and anti-glucocorticoid properties. The following sections detail their respective mechanisms of action, comparative potency based on available in vitro data, and the experimental protocols used to generate these findings.

Mechanism of Action and In Vitro Potency

This compound is a highly potent and selective progesterone receptor modulator. In vitro studies have demonstrated its high binding affinity for the human progesterone receptor (PR)[1]. It acts as a pure antagonist, showing no agonistic activity, and effectively inhibits both the A and B isoforms of the progesterone receptor[1]. Mifepristone functions as a competitive antagonist at both the progesterone and glucocorticoid receptors (GR)[2]. While effective as an anti-progestin, its affinity for the glucocorticoid receptor contributes to some of its side effects.

Comparative In Vitro Data

The following tables summarize the available quantitative data for this compound and Mifepristone from in vitro studies. It is important to note that the data for each compound may originate from different studies, and direct comparisons should be made with this consideration in mind.

Table 1: Progesterone Receptor Binding and Functional Antagonism

ParameterThis compoundMifepristoneReference
PR-A Inhibition (IC50) 0.095 nMData not available from the same study
PR-B Inhibition (IC50) 0.09 nMData not available from the same study

Table 2: Comparative Anti-Glucocorticoid Activity

CompoundAnti-Glucocorticoid Activity (IC50 in nM)Reference
This compound 190 ± 50
Mifepristone 6 ± 0.5

Table 3: Anti-Proliferative and Apoptotic Effects on Endometrial Cancer Cells

ParameterThis compoundMifepristoneReference
Anti-Proliferative Effect Data not available in a directly comparable formatDose-dependent inhibition of Hec-1A, KLE, and RL95-2 cell lines
Induction of Apoptosis Induces apoptosis in uterine fibroid cellsInduces apoptosis in endometrial cancer cell lines

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Progesterone Receptor Signaling cluster_1 Antagonist Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from PRE Progesterone Response Element PR->PRE Binds to BlockedPR Inactive PR Complex PR->BlockedPR GeneTranscription Gene Transcription (Cell Proliferation, Differentiation) PRE->GeneTranscription Regulates NoTranscription Inhibition of Gene Transcription PRE->NoTranscription Antagonist This compound or Mifepristone Antagonist->PR Competitively Binds BlockedPR->PRE Binding Blocked

Caption: Progesterone receptor signaling pathway and antagonist intervention.

G cluster_0 Experimental Workflow start Start cell_culture Culture Endometrial Cells (e.g., T47D) start->cell_culture pr_binding Progesterone Receptor Competitive Binding Assay cell_culture->pr_binding transactivation PR Transactivation Assay cell_culture->transactivation proliferation Cell Proliferation Assay (e.g., MTT) cell_culture->proliferation apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3) cell_culture->apoptosis data_analysis Data Analysis (IC50, Ki calculation) pr_binding->data_analysis transactivation->data_analysis proliferation->data_analysis apoptosis->data_analysis comparison Comparative Analysis of This compound vs. Mifepristone data_analysis->comparison end End comparison->end

Caption: In vitro experimental workflow for comparing anti-progestogenic effects.

G cluster_Cellular Cellular Outcomes AntiProgestogenic Anti-Progestogenic Effects ReceptorBinding Progesterone Receptor Binding & Antagonism AntiProgestogenic->ReceptorBinding Transcriptional Inhibition of Transcriptional Activity ReceptorBinding->Transcriptional Cellular Cellular Effects Transcriptional->Cellular AntiProliferation Anti-Proliferation Cellular->AntiProliferation ApoptosisInduction Induction of Apoptosis Cellular->ApoptosisInduction

Caption: Logical relationship of in vitro anti-progestogenic effects.

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and Mifepristone for the progesterone receptor.

Methodology:

  • Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D cells) is cultured. The cells are harvested and homogenized to prepare a cytosol fraction containing the PR.

  • Radioligand: A radiolabeled progestin, such as [³H]-Promegestone (R5020), is used as the tracer.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound or Mifepristone).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Progesterone Receptor Transactivation Assay

Objective: To measure the functional antagonist activity of this compound and Mifepristone on progesterone receptor-mediated gene transcription.

Methodology:

  • Cell Line and Reporter Gene: A suitable cell line (e.g., T47D or a cell line co-transfected with a PR expression vector) is used. These cells are transiently or stably transfected with a reporter gene construct containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

  • Cell Treatment: The transfected cells are treated with a known concentration of a progesterone agonist (e.g., Progesterone or R5020) to induce reporter gene expression. Concurrently, cells are co-treated with increasing concentrations of the antagonist (this compound or Mifepristone).

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.

  • Reporter Gene Assay: Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase activity) is measured.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced reporter gene activity (IC₅₀) is calculated.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound and Mifepristone on the proliferation of progesterone-sensitive cells.

Methodology:

  • Cell Seeding: Endometrial or breast cancer cells (e.g., Ishikawa or T47D) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Mifepristone and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After an incubation period, the formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell proliferation by 50% (IC₅₀) is determined.

Apoptosis Assays (TUNEL and Caspase-3 Activity)

Objective: To determine if this compound and Mifepristone induce apoptosis in target cells.

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

  • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Methodology:

    • Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with the test compounds.

    • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.

    • Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) at the 3'-hydroxyl ends of fragmented DNA.

    • Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy. For BrdUTP, a secondary antibody conjugated to a fluorophore is used for detection.

    • Analysis: The percentage of TUNEL-positive (apoptotic) cells is quantified.

2. Caspase-3 Activity Assay:

  • Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Methodology:

    • Cell Lysis: Cells are treated with the test compounds, harvested, and lysed to release intracellular contents.

    • Substrate Addition: A specific caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC) is added to the cell lysate.

    • Incubation: The mixture is incubated to allow active caspase-3 to cleave the substrate.

    • Detection: The cleavage product (e.g., p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC)) is quantified by measuring absorbance or fluorescence, respectively.

    • Analysis: The increase in caspase-3 activity in treated cells is compared to that in untreated control cells.

References

Vilaprisan: A Head-to-Head Comparison with Other Progesterone Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A new generation selective progesterone receptor modulator (SPRM), Vilaprisan, has demonstrated high potency and selectivity in preclinical and clinical studies. Developed for the treatment of uterine fibroids and endometriosis, this compound's pharmacological profile suggests a favorable efficacy and safety margin compared to other progesterone receptor antagonists. This guide provides a detailed, data-driven comparison of this compound with other key players in the field, including ulipristal acetate, mifepristone, and lonaprisan, to support researchers and drug development professionals in their evaluation of this compound.

In Vitro Potency and Selectivity: A Clear Advantage for this compound

This compound distinguishes itself with exceptional in vitro potency and a highly selective binding profile for the progesterone receptor (PR). It exhibits potent antagonistic activity on both progesterone receptor isoforms, PR-A and PR-B, with half-maximal inhibitory concentration (IC50) values of 0.095 nM and 0.09 nM, respectively.[1] This high affinity for the progesterone receptor is a key determinant of its efficacy.

Crucially, this compound demonstrates a superior selectivity profile compared to older generations of progesterone receptor antagonists like mifepristone. While mifepristone also potently blocks the progesterone receptor, it is known to have significant anti-glucocorticoid activity, which can lead to undesirable side effects. In contrast, this compound's anti-glucocorticoid activity is significantly lower than that of mifepristone.[1] Furthermore, this compound shows no clinically relevant activity on androgen, mineralocorticoid, or estrogen receptors, underscoring its targeted mechanism of action.[1]

CompoundProgesterone Receptor (PR-A) IC50 (nM)Progesterone Receptor (PR-B) IC50 (nM)Glucocorticoid Receptor (GR) Antagonism
This compound 0.095[1]0.09[1]Significantly lower than mifepristone
Ulipristal Acetate 9.70Not specifiedBinds to the GR
Mifepristone 0.2Not specifiedPotent (IC50 = 2.6 nM)
Lonaprisan Data not availableData not availableData not available

Preclinical In Vivo Efficacy: Potency in Action

Animal models have further substantiated the potent anti-progestogenic effects of this compound. In a rat model of pregnancy termination, this compound was found to be approximately tenfold more potent than mifepristone. In another preclinical model, an early pregnancy test in rats, this compound demonstrated in vivo potency similar to that of lonaprisan. These findings in live animal models provide strong evidence for the translational potential of this compound's in vitro activity.

Clinical Head-to-Head Data: The ASTEROID 2 Trial

The ASTEROID 2 trial was a significant head-to-head study that directly compared the clinical efficacy of this compound with ulipristal acetate, an established treatment for uterine fibroids. In this Phase 2b study, women with uterine fibroids and heavy menstrual bleeding were treated with either 2 mg of this compound daily or 5 mg of ulipristal acetate daily.

The results demonstrated the potent effect of this compound in controlling bleeding and reducing fibroid volume. A higher percentage of women treated with this compound achieved amenorrhea (absence of bleeding) compared to those treated with ulipristal acetate. Furthermore, this compound treatment led to a greater reduction in the volume of uterine fibroids. One publication also noted that this compound possesses an antiprogestogenic effect that is fivefold more potent than that of ulipristal acetate, although the specific experimental context for this comparison is not detailed.

Efficacy OutcomeThis compound (2 mg/day)Ulipristal Acetate (5 mg/day)
Amenorrhea Rate Higher than ulipristal acetate-
Reduction in Fibroid Volume Greater than ulipristal acetate-

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and other progesterone receptor antagonists is the competitive blockade of the progesterone receptor. This prevents the natural ligand, progesterone, from binding and activating the receptor, thereby inhibiting the downstream signaling pathways that contribute to the growth of hormone-dependent tissues like uterine fibroids and endometrial implants.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PR_HSP_complex Inactive PR-HSP Complex PR_dimer Active PR Dimer PR->PR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) PR_HSP_complex->PR Dissociation This compound This compound This compound->PR Competitively Binds & Blocks PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds Transcription Gene Transcription (Inhibited) PRE->Transcription Leads to

Caption: Progesterone Receptor Signaling Pathway and this compound's Mechanism of Action.

The following workflow outlines a typical experimental process for evaluating the in vitro potency of progesterone receptor antagonists.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Assay & Data Analysis Cell_Culture Culture of cells expressing Progesterone Receptor (e.g., T47D) Transfection Transfection with a progesterone-responsive reporter gene Cell_Culture->Transfection Treatment Incubation with varying concentrations of this compound or other antagonists in the presence of progesterone Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Reporter_Assay Measurement of reporter gene activity (e.g., Luciferase assay) Lysis->Reporter_Assay Data_Analysis Calculation of IC50 values Reporter_Assay->Data_Analysis

Caption: Experimental Workflow for In Vitro Transactivation Assay.

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Radioligand Binding)

This assay is designed to determine the binding affinity of a compound to the progesterone receptor.

  • Materials:

    • Purified human progesterone receptor or cell lysates containing the receptor.

    • Radiolabeled progestin (e.g., [³H]-promegestone).

    • Test compounds (this compound and other antagonists).

    • Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • A constant concentration of the radiolabeled progestin is incubated with the progesterone receptor preparation in the presence of varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Progesterone Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to antagonize progesterone-induced gene expression.

  • Materials:

    • A mammalian cell line that endogenously or exogenously expresses the human progesterone receptor (e.g., T47D or HEK293 cells).

    • A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or beta-galactosidase).

    • Progesterone.

    • Test compounds (this compound and other antagonists).

    • Cell culture medium and transfection reagents.

    • Lysis buffer and reagents for the reporter gene assay.

  • Methodology:

    • Cells are transiently transfected with the PRE-reporter plasmid.

    • After transfection, the cells are treated with a fixed concentration of progesterone in the presence of increasing concentrations of the test compound.

    • Following an incubation period, the cells are lysed, and the activity of the reporter gene product is measured.

    • The concentration of the test compound that inhibits 50% of the progesterone-induced reporter gene activity (IC50) is calculated.

Conclusion

The available preclinical and clinical data consistently position this compound as a highly potent and selective progesterone receptor modulator. Its superior selectivity profile, particularly its low affinity for the glucocorticoid receptor compared to mifepristone, suggests a potential for a better safety profile in long-term therapeutic settings. Head-to-head clinical data from the ASTEROID 2 trial further supports its robust efficacy in treating uterine fibroids, with indications of superiority over ulipristal acetate in key clinical endpoints. For researchers and drug development professionals, this compound represents a significant advancement in the field of progesterone receptor antagonism, offering a promising new therapeutic option for progesterone-dependent gynecological disorders. Further head-to-head studies with a broader range of SPRMs, utilizing standardized assays, will be invaluable in fully elucidating the comparative pharmacology of these important therapeutic agents.

References

Vilaprisan: A Preclinical Perspective on its Translational Relevance in Gynecology

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of Vilaprisan, a highly potent and selective progesterone receptor modulator (SPRM), offers valuable insights for researchers and drug developers in the field of women's health. This guide provides a comparative analysis of this compound's preclinical performance against other notable SPRMs, supported by experimental data and detailed methodologies, to assess its translational potential.

This compound emerged as a promising therapeutic candidate for progesterone-dependent gynecological disorders such as uterine fibroids and endometriosis. Its development, however, was halted due to adverse findings in long-term preclinical toxicology studies. Understanding the preclinical profile of this compound in comparison to other SPRMs like Ulipristal Acetate and Mifepristone is crucial for informing the future development of this class of drugs.

Mechanism of Action: A Potent and Selective Antagonist

This compound is a selective progesterone receptor modulator (SPRM) that exhibits potent antagonist activity at the progesterone receptor (PR) with no agonistic effects.[1] It demonstrates high selectivity for the PR over other steroid receptors, including the glucocorticoid, mineralocorticoid, and androgen receptors.[1] This high selectivity is a key characteristic of newer generation SPRMs, aiming to minimize off-target effects.

The mechanism of action of SPRMs involves binding to the progesterone receptor and modulating its activity in a tissue-specific manner. This can result in a range of effects from agonistic to antagonistic, depending on the specific ligand, the target tissue, and the cellular context. In the case of uterine fibroids and endometriosis, the antagonistic action of SPRMs on the progesterone receptors in these tissues is thought to inhibit cell proliferation and reduce symptoms.

dot

Receptor_Binding_Assay_Workflow start Start prepare_receptor Prepare Progesterone Receptor Source start->prepare_receptor incubate_radioligand Incubate with Radiolabeled Progestin prepare_receptor->incubate_radioligand add_competitor Add Increasing Concentrations of Test Compound (e.g., this compound) incubate_radioligand->add_competitor separate Separate Bound and Free Radioligand add_competitor->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end Uterine_Fibroid_Animal_Model_Workflow start Start implant_tumor Implant Human Uterine Fibroid Tissue/Cells in Mice start->implant_tumor hormone_stimulation Administer Estrogen and Progesterone implant_tumor->hormone_stimulation treatment Treat with this compound or Vehicle Control hormone_stimulation->treatment monitor_tumor Monitor Tumor Growth treatment->monitor_tumor endpoint_analysis Excise and Analyze Tumors monitor_tumor->endpoint_analysis end End endpoint_analysis->end

References

Comparative Gene Expression Profiling of Tissues Treated with Different Selective Progesterone Receptor Modulators (SPRMs)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of SPRMs on gene expression, supported by experimental data and detailed protocols.

Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds that exert tissue-selective agonist or antagonist effects on the progesterone receptor (PR). This dual activity makes them promising therapeutic agents for a variety of hormone-dependent conditions, including uterine fibroids, endometriosis, and certain cancers. Their mechanism of action primarily involves the differential recruitment of coactivators and corepressors to the PR, leading to the activation or repression of target gene transcription.[1] This guide provides a comparative overview of the gene expression changes induced by different SPRMs in various tissues, supported by available quantitative data and detailed experimental methodologies.

Comparative Gene Expression Profiling

The following tables summarize the quantitative data available from studies investigating the effects of various SPRMs on gene expression in different tissues.

Table 1: Ulipristal Acetate vs. Mifepristone
GeneTissue/Cell TypeSPRMFold Change / EffectReference
HAND2Human Endometrial Stromal CellsUlipristal Acetate~0.8-fold (20% reduction)[1]
HAND2Human Endometrial Stromal CellsMifepristone~0.6-fold (40% reduction)[1]
FGF18Human Endometrial Stromal CellsUlipristal AcetateNo significant change
FGF18Human Endometrial Stromal CellsMifepristoneElevated levels
Progesterone Receptor (PR)Human Endometrial CellsUlipristal Acetate & MifepristoneSignificantly up-regulated
Table 2: Vilaprisan
GeneTissue/Cell TypeEffectReference
AURKAEndometrial TissueHighly Downregulated
CCNB1Endometrial TissueHighly Downregulated
DLGAP5Endometrial TissueHighly Downregulated
EIF4EBP1Endometrial TissueHighly Downregulated
FOXM1Endometrial TissueHighly Downregulated
HOXA10Endometrial TissueHighly Downregulated
MELKEndometrial TissueHighly Downregulated
MKI67Endometrial TissueHighly Downregulated
MYCEndometrial TissueHighly Downregulated

Note: Specific fold-change values were not provided in the referenced study.

Table 3: Mifepristone in Uterine Leiomyomas
Gene/ProteinTissue/Cell TypeEffectReference
IGF-1Uterine Leiomyoma CellsDecreased expression
p-ERK1/2Uterine Leiomyoma CellsDecreased expression
p-AKTUterine Leiomyoma CellsIncreased expression
Table 4: Telapristone Acetate in Breast Cancer Cells
GeneTissue/Cell TypeEffectReference
PR Target Genes (e.g., FKBP5, MYC)T47D Breast Cancer CellsAddition of TPA reduced progestin-driven gene expression

Note: The primary mechanism identified for Telapristone Acetate was the global reduction of Progesterone Receptor (PR) recruitment to chromatin.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of SPRM effects on gene expression.

RNA Isolation and Quantitative Real-Time PCR (qPCR)

This protocol is a generalized procedure for the isolation of total RNA from tissue samples and subsequent analysis of gene expression by qPCR.

a. Tissue Preparation and RNA Extraction:

  • Excise tissue samples and immediately place them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

  • Homogenize the tissue sample in a lysis buffer (e.g., TRIzol reagent) using a mechanical homogenizer.

  • Following homogenization, add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol to remove impurities.

  • Air-dry the pellet and resuspend it in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

b. DNase Treatment:

  • To remove any contaminating genomic DNA, treat the RNA sample with DNase I.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Inactivate the DNase by adding EDTA and heating at 75°C for 10 minutes.

c. Reverse Transcription (cDNA Synthesis):

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).

d. Quantitative Real-Time PCR (qPCR):

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific fluorescent probe.

  • Perform the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genome-wide binding sites of a protein of interest, such as the progesterone receptor.

a. Cell Culture and Cross-linking:

  • Culture cells (e.g., T47D breast cancer cells) to the desired confluency.

  • Treat the cells with the specific SPRM or vehicle control for the desired time.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

b. Chromatin Preparation:

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells to release the nuclei.

  • Isolate the nuclei and resuspend them in a lysis buffer.

  • Shear the chromatin into fragments of 200-500 bp using sonication.

c. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin with an antibody specific to the protein of interest (e.g., anti-PR antibody) overnight at 4°C.

  • Add protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

  • Wash the beads extensively to remove non-specifically bound chromatin.

d. DNA Purification and Library Preparation:

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Prepare a sequencing library from the purified DNA by end-repair, A-tailing, and ligation of sequencing adapters.

e. Sequencing and Data Analysis:

  • Sequence the prepared library using a next-generation sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Identify regions of the genome with a significant enrichment of sequencing reads (peaks), which represent the binding sites of the protein of interest.

Impact on Signaling Pathways

SPRMs can modulate various signaling pathways to exert their biological effects. The following diagrams illustrate the general mechanism of SPRM action and their potential influence on key signaling pathways.

SPRM_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SPRM SPRM PR Progesterone Receptor (PR) SPRM->PR PR_HSP PR-HSP Complex SPRM_PR SPRM-PR Complex PR->SPRM_PR Binding HSP Heat Shock Proteins PR_HSP->PR Release of HSP DNA DNA (Progesterone Response Element) SPRM_PR->DNA Translocation & Dimerization Coactivators Coactivators DNA->Coactivators Recruitment (Agonist effect) Corepressors Corepressors DNA->Corepressors Recruitment (Antagonist effect) Gene_Activation Target Gene Activation Coactivators->Gene_Activation Gene_Repression Target Gene Repression Corepressors->Gene_Repression

Figure 1: General mechanism of SPRM action on gene transcription.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_data Data Interpretation Tissue Tissue Sample RNA_Isolation RNA Isolation Tissue->RNA_Isolation Chromatin_Prep Chromatin Preparation Tissue->Chromatin_Prep qPCR qPCR RNA_Isolation->qPCR RNA_seq RNA-seq RNA_Isolation->RNA_seq ChIP_seq ChIP-seq Chromatin_Prep->ChIP_seq Gene_Expr Differential Gene Expression qPCR->Gene_Expr RNA_seq->Gene_Expr Binding_Sites Protein Binding Sites ChIP_seq->Binding_Sites

Figure 2: General experimental workflow for gene expression profiling.

Conclusion

The comparative analysis of gene expression profiles following treatment with different SPRMs reveals a complex and tissue-specific landscape of transcriptional regulation. While some overlapping effects are observed, each SPRM demonstrates a unique signature of gene modulation, likely contributing to their distinct clinical profiles. The provided data and protocols offer a valuable resource for researchers in the field to further investigate the nuanced mechanisms of SPRM action and to guide the development of next-generation therapeutics with improved efficacy and safety profiles. Further high-throughput sequencing studies are warranted to provide a more comprehensive and quantitative comparison of the gene regulatory networks affected by this important class of drugs.

References

Vilaprisan's Discontinued Development: A Comparative Analysis with Other Selective Progesterone Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

The development of Vilaprisan, a potent, second-generation selective progesterone receptor modulator (SPRM), was halted in December 2018 despite promising clinical trial results for the treatment of uterine fibroids. This decision by Bayer came as a surprise to many in the research and clinical community, particularly given the drug's demonstrated efficacy in reducing heavy menstrual bleeding and fibroid volume. The discontinuation was not due to adverse events observed in human trials but rather stemmed from preclinical safety signals that emerged from long-term toxicology studies in rodents. [1][2]

This guide provides a comprehensive comparison of this compound with other notable SPRMs, including the approved but controversial ulipristal acetate, as well as asoprisnil and mifepristone. We delve into the reasons for this compound's discontinuation, present comparative efficacy and safety data from key clinical trials, detail the experimental methodologies of these trials, and visualize the underlying signaling pathways and study workflows.

The Preclinical Hurdle: Why this compound's Journey Ended

The promising trajectory of this compound's clinical development was abruptly cut short by findings from parallel long-term (2-year) carcinogenicity studies in rodents.[3][4] These preclinical toxicology assessments revealed abnormalities in the adrenal glands, uterus, and skin of the animals.[3] Specifically, there was an increased occurrence of tumors in these organs.

While Bayer initially paused the clinical trial program to thoroughly evaluate these findings and stated that they were "likely to be rodent-specific and, therefore, of limited clinical relevance in humans," the company ultimately decided to terminate the development of this compound as a precautionary measure. It is crucial to note that these adverse findings were not observed in any of the human clinical trials conducted.

Comparative Efficacy of SPRMs in Uterine Fibroid Treatment

Clinical trials for this compound (the ASTEROID program), ulipristal acetate (the PEARL program), asoprisnil, and mifepristone have demonstrated the efficacy of this class of drugs in managing the primary symptoms of uterine fibroids: heavy menstrual bleeding and bulk-related symptoms. The following tables summarize key efficacy endpoints from these trials.

Table 1: Efficacy of this compound in Uterine Fibroids (ASTEROID Trials)
Trial Dosage Primary Endpoint Result Fibroid Volume Reduction
ASTEROID 1 0.5 mg, 1.0 mg, 2.0 mg, 4.0 mgAbsence of bleeding/spotting at 12 weeks30%, 56%, 54%, 60% of patients respectively (vs. 1.7% for placebo)Up to 41% reduction
ASTEROID 2 2 mgAbsence of bleeding/spotting at 12 weeks62.9% of patients (vs. 0.0% for placebo)29.9% reduction
ASTEROID 3 2 mgAmenorrhea at 12 weeks83.3% of patients (vs. 0% for placebo)Data not yet published
ASTEROID 8 2 mgAmenorrhea at end of treatment period 1Arm A1: 91.89%, Arm A2: 89.19%Data not yet published
Table 2: Efficacy of Ulipristal Acetate in Uterine Fibroids (PEARL Trials)
Trial Dosage Primary Endpoint Result Fibroid Volume Reduction
PEARL I 5 mg, 10 mgControlled uterine bleeding at 13 weeks91%, 92% of patients respectively (vs. 19% for placebo)-21%, -12% median change respectively (vs. +3% for placebo)
PEARL II 5 mg, 10 mgControlled uterine bleeding at 13 weeksData not directly comparableData not directly comparable
PEARL IV 5 mg, 10 mgAmenorrhea during two 12-week treatment courses62%, 73% of patients respectivelyMedian reduction of 54% and 58% respectively after 2nd course
Table 3: Efficacy of Other SPRMs in Uterine Fibroids
SPRM Trial/Study Dosage Key Efficacy Outcome Fibroid Volume Reduction
Asoprisnil Phase II5 mg, 10 mg, 25 mgSuppression of uterine bleeding at 12 weeks: 28%, 64%, 83% of patients respectively36% reduction with 25 mg dose
Asoprisnil Pooled Phase III10 mg, 25 mgControlled menstrual bleeding at 12 months: 90%, 93% of patients respectivelyMedian reduction up to -48% and -63% respectively
Mifepristone Randomized, double-blind5 mgAmenorrhea at 3 months: 93.1% (vs. 4.3% for placebo)28.5% reduction (vs. 1.8% increase for placebo)
Mifepristone Prospective study50 mg twice weekly36.99% (intramural) and 39.39% (submucosal) reduction after 6 months
Mifepristone Comparative study25 mg daily vs. 50 mg biweeklySignificant reduction in fibroid volume in both groups (no significant difference between groups)Significant reduction in both groups
Mifepristone Prospective interventional study25 mg98.14% of cases showed a reduction in fibroid size at 12 monthsSignificant reduction at 12 months

Comparative Safety Profiles

While this compound's clinical trials were not halted due to safety concerns in humans, the preclinical findings cast a long shadow. In contrast, other SPRMs have faced their own safety challenges, most notably the risk of liver injury with ulipristal acetate.

Table 4: Comparative Safety Overview of SPRMs
SPRM Key Safety/Tolerability Findings from Clinical Trials Reason for Discontinuation/Concern Other Notable Adverse Events
This compound Generally well-tolerated in Phase I, II, and III trials with no new safety signals identified compared to earlier studies.Discontinued due to adverse findings (adrenal, uterine, and skin tumors) in long-term rodent toxicology studies.Headache, hot flushes (generally mild to moderate).
Ulipristal Acetate Generally well-tolerated in PEARL trials.Post-marketing reports of serious liver injury, including cases requiring liver transplantation, leading to restrictions on its use.Headache, hot flushes. Benign, reversible endometrial changes (PAEC).
Asoprisnil Generally well-tolerated.Development halted due to concerns about endometrial changes (endometrial thickening and atypical hyperplasia).Endometrial thickening.
Mifepristone Generally well-tolerated in studies for uterine fibroids.Not specifically developed or approved for long-term uterine fibroid treatment; concerns about endometrial hyperplasia with long-term use.Mild side effects, tolerable.

Experimental Protocols: A Look Inside the Key Trials

This compound: The ASTEROID Program

The ASTEROID (Assess Safety and Efficacy of this compound in Subjects with UTERine FibrOIDs) program encompassed several clinical trials to evaluate this compound for uterine fibroids.

  • ASTEROID 1 (Phase IIb): A randomized, double-blind, placebo-controlled, multicenter trial assessing the safety and efficacy of four doses of this compound (0.5, 1.0, 2.0, and 4.0 mg) administered daily for 12 weeks. The primary endpoint was the absence of scheduled or unscheduled bleeding/spotting. Key secondary endpoints included the volume of menstrual blood loss and change in fibroid volume.

  • ASTEROID 2 (Phase IIb): A randomized, parallel-group, double-blind, placebo- and active-controlled (ulipristal acetate 5 mg) multicenter trial. The study assessed two 12-week treatment periods. The primary endpoint was the efficacy of this compound versus placebo at 12 weeks, measured as the absence of bleeding/spotting.

  • ASTEROID 3 (Phase III): A randomized, double-blind, placebo-controlled, multicenter study to demonstrate the superiority of this compound (2 mg/d) over placebo in treating heavy menstrual bleeding. The primary endpoint was amenorrhea (<2 mL in the last 28 days of treatment).

  • ASTEROID 8 (Phase III): An open-label, parallel-group randomized clinical trial in Japanese women evaluating the safety and efficacy of two treatment regimens of this compound (2 mg/day) over four 12-week or two 24-week treatment periods. The primary endpoint was the incidence of treatment-emergent adverse events.

Ulipristal Acetate: The PEARL Program

The PEARL (PGL4001's Efficacy Assessment in Reduction of symptoms due to uterine Leiomyomata) studies were pivotal in the approval of ulipristal acetate.

  • PEARL I (Phase III): A double-blind, placebo-controlled study where women with symptomatic fibroids and anemia were randomized to receive ulipristal acetate (5 mg or 10 mg daily) or placebo for up to 13 weeks before planned surgery. Co-primary endpoints were control of uterine bleeding and reduction in fibroid volume.

  • PEARL IV (Phase III): A double-blind, parallel-group study assessing the efficacy and safety of repeated 12-week courses of daily 5 mg or 10 mg ulipristal acetate for the long-term management of symptomatic fibroids. The study investigated four treatment courses.

Visualizing the Science: Signaling Pathways and Workflows

To better understand the mechanism of action and the design of the clinical trials, the following diagrams are provided.

SPRM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (Myometrium/Fibroid) SPRM SPRM (e.g., this compound) PR Progesterone Receptor (PR) SPRM->PR Binds to SPRM->PR HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from PR_SPRM PR-SPRM Complex PRE Progesterone Response Element (PRE) PR_SPRM->PRE Binds to Transcription Gene Transcription (Modulation) PR_SPRM->Transcription Modulates DNA DNA Cellular_Effects Cellular Effects: - Reduced Proliferation - Increased Apoptosis - Decreased ECM Transcription->Cellular_Effects Leads to

Caption: SPRM Signaling Pathway in Uterine Fibroid Cells.

Clinical_Trial_Workflow Start Patient Screening (Symptomatic Uterine Fibroids) Randomization Randomization Start->Randomization Treatment_A Treatment Group A (e.g., this compound 2mg) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Active Comparator) Randomization->Treatment_C If applicable Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Treatment_C->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Follow_Up Follow-up Period Follow_Up->Endpoint_Assessment Post-treatment assessment Endpoint_Assessment->Follow_Up Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis End Study Conclusion Data_Analysis->End

References

Safety Operating Guide

Vilaprisan Disposal Protocol for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the proper disposal procedures for Vilaprisan in a laboratory environment. Adherence to these guidelines is essential to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it must be handled and disposed of as hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Waste Segregation and Collection

All materials contaminated with this compound must be segregated as hazardous waste. This includes:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as weighing paper, pipette tips, and centrifuge tubes.

    • Contaminated personal protective equipment (e.g., gloves).

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse glassware or equipment contaminated with this compound.

Procedure:

  • Solid Waste:

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the relevant hazard symbols.

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, sealed, and leak-proof hazardous waste container.

    • The container should be made of a material compatible with the solvents used.

    • Label the container as "Hazardous Waste: this compound" with the approximate concentration and a list of all solvents present.

Handling Accidental Spills

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Contain the Spill:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills , absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.

  • Collect the Waste: Place the spilled material and all contaminated cleaning materials into a designated hazardous waste container.

  • Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.

  • Dispose of Cleaning Materials: All materials used for decontamination must also be disposed of as hazardous waste.

Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. The environmental hazards associated with this compound necessitate a controlled disposal route.

Procedure:

  • Storage: Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area until they are ready for pickup.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Ensure the contractor is aware of the nature of the waste.

  • Documentation: Maintain a record of all this compound waste generated and disposed of, in accordance with local, state, and federal regulations.

Below is a diagram illustrating the decision-making process for this compound waste management.

Vilaprisan_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Waste (e.g., powder, contaminated labware) is_liquid->solid_waste No liquid_waste Liquid Waste (e.g., solutions, solvents) is_liquid->liquid_waste Yes collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid spill Accidental Spill? collect_solid->spill store_waste Store in a secure secondary containment area collect_solid->store_waste collect_liquid->spill collect_liquid->store_waste spill_protocol Follow Spill Protocol: 1. Wear PPE 2. Contain & Absorb 3. Collect Waste 4. Decontaminate spill->spill_protocol Yes spill->store_waste No spill_protocol->store_waste professional_disposal Dispose via an approved waste disposal plant store_waste->professional_disposal

Caption: this compound Waste Disposal Workflow.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C27H29F5O4S
Molecular Weight 544.577 g/mol
Hazard Classifications Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Elimination Pathway (in humans) Predominantly via metabolic processes (CYP3A4 mediated)
Excretion Route (in humans) Primarily biliary/fecal (74%), with 13% via renal route. Less than 2% as unchanged drug.

This structured approach to the disposal of this compound ensures compliance with safety regulations and minimizes environmental impact. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vilaprisan
Reactant of Route 2
Vilaprisan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.